NDSB-201
Description
BenchChem offers high-quality NDSB-201 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NDSB-201 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-1-ium-1-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBJQTUIJTGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044592 | |
| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |
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Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |
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| Record name | 1-(3-Sulphonatopropyl)pyridinium | |
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CAS No. |
15471-17-7 | |
| Record name | 3-(1-Pyridinio)-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15471-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pyridiniumpropane-3-sulfonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |
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| Record name | 1-(3-sulphonatopropyl)pyridinium | |
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| Record name | 1-PYRIDINIUMPROPANE-3-SULFONATE | |
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Foundational & Exploratory
NDSB-201: A Technical Guide to its Mechanism and Applications in Protein Biochemistry
Introduction: Non-detergent sulfobetaine (B10348) 201 (NDSB-201), chemically known as 3-(1-Pyridino)-1-propane sulfonate, is a zwitterionic compound widely utilized in protein biochemistry.[1] Unlike traditional detergents, NDSB-201 possesses a short hydrophobic group and a hydrophilic sulfobetaine group, which prevents the formation of micelles.[2][3][4][5] This unique property allows it to function as a powerful protein-specific additive that enhances the solubilization, stabilization, and renaturation of proteins without causing denaturation, even at high concentrations.[3][6] It is particularly effective in preventing protein aggregation during refolding processes and increasing the yield of soluble proteins, including membrane, nuclear, and cytoskeletal proteins.[2][6][7]
Physicochemical Properties
NDSB-201 exhibits several properties that make it an ideal additive for protein research. It is highly soluble in aqueous solutions, zwitterionic over a broad pH range, and does not significantly alter the pH or viscosity of biological buffers.[2][7] Furthermore, its lack of significant UV absorbance and inability to form micelles allows for easy removal by dialysis.[5][7]
| Property | Value | Reference |
| Full Name | 3-(1-Pyridino)-1-propane sulfonate | [1] |
| Molecular Formula | C₈H₁₁NO₃S | [1][4] |
| Molecular Weight | 201.24 g/mol | [4] |
| Appearance | White Powder | [1] |
| Purity | >99% | [1] |
| Solubility in Water | Highly soluble (> 2.0 M) | [2][7] |
| Micelle Formation | Does not form micelles | [3][5][7] |
| Denaturing Potential | Non-denaturing, even at 1 M | [3] |
| pH Effect | Does not significantly alter pH in buffered solutions | [2][7] |
| Removal | Easily removed by dialysis | [2] |
Mechanism of Action
The mechanism by which NDSB-201 facilitates protein folding and prevents aggregation is multifaceted, involving both general and protein-specific interactions.
1. General Mechanism: Shielding of Hydrophobic Surfaces
During protein refolding, partially folded intermediates often expose hydrophobic regions that can lead to intermolecular aggregation.[5] The proposed general mechanism suggests that the short hydrophobic group of NDSB-201 interacts with these exposed hydrophobic patches on protein surfaces.[2] This interaction effectively "shields" the hydrophobic regions, preventing the protein-protein interactions that lead to aggregation and allowing the protein to proceed towards its native, folded conformation.[2][7]
2. Specific Mechanism: Pharmacological Chaperone Activity
Recent studies have revealed a more specific mechanism where NDSB-201 can act as a pharmacological chaperone.[8][9] In the case of the type II TGF-β receptor extracellular domain (TBRII-ECD), X-ray crystallography showed that NDSB-201 binds to a specific, shallow hydrophobic pocket on the protein surface.[8][9] This interaction is stabilized by the stacking of the cationic pyridinium (B92312) group of NDSB-201 with aromatic residues, such as phenylalanine, within the binding site.[8][9] By occupying this pocket, NDSB-201 not only masks hydrophobic surfaces but also stabilizes the correctly folded state of the protein, thereby functioning as a chaperone to guide the folding process and prevent misfolding.[8]
References
- 1. Non-Detergent Sulfobetaine (NDSB) 201 [gbiosciences.com]
- 2. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. cephamls.com [cephamls.com]
- 4. zellbio.eu [zellbio.eu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. goldbio.com [goldbio.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NDSB-201 as a Pharmacological Chaperone in Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are hallmarks of numerous debilitating diseases and significant bottlenecks in the production of recombinant therapeutic proteins. Pharmacological chaperones, small molecules that bind to and stabilize nascent or misfolded proteins, represent a promising strategy to mitigate these issues. Among these, the non-detergent sulfobetaine (B10348) NDSB-201 has emerged as a versatile and effective tool in the protein scientist's arsenal. This technical guide provides an in-depth exploration of NDSB-201's role in promoting proper protein folding, preventing aggregation, and enhancing protein stability. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its application, and visualize key concepts through structured diagrams.
NDSB-201: Properties and Mechanism of Action
NDSB-201, or 3-(1-pyridinio)-1-propanesulfonate, is a zwitterionic compound that is not classified as a detergent due to its short hydrophobic group, which prevents micelle formation.[1] This property allows it to be used at high concentrations (typically 0.5-1.0 M) without denaturing proteins, and it can be easily removed by dialysis.[2]
The primary role of NDSB-201 as a pharmacological chaperone stems from its ability to:
-
Prevent Aggregation: NDSB-201 interacts with early folding intermediates, preventing the intermolecular hydrophobic interactions that lead to aggregation.[2] This is particularly crucial during protein refolding from denatured states, such as from inclusion bodies.
-
Stabilize the Folded State: X-ray crystallography studies have revealed that NDSB-201 can bind to specific pockets on the surface of proteins. For instance, in the case of the type II TGF-β receptor extracellular domain (TBRII-ECD), NDSB-201's pyridinium (B92312) group stacks with a phenylalanine residue in a hydrophobic pocket.[3] This interaction stabilizes the correctly folded conformation.
-
Facilitate Refolding: By preventing aggregation and stabilizing the native state, NDSB-201 shifts the equilibrium of the folding process towards the correctly folded protein, thereby increasing the yield of active protein.[3]
Quantitative Data on NDSB-201 Efficacy
The effectiveness of NDSB-201 has been demonstrated across various proteins. The following tables summarize key quantitative findings from the literature.
| Protein Target | NDSB-201 Concentration | Observed Effect | Reference |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | Not specified (on-plate screen) | Up to threefold higher yield of active protein | [3] |
| TBRII-ECD Protease-Resistant (PR) variant | 1 M | 8–13 mg of purified protein from 50 mg of urea-solubilized protein | [3] |
| Various (33 proteins screened) | 1 M | Identified as a beneficial refolding agent | [4] |
| Cdc25A | 1 M | Positive synergistic interaction with BMC (bis-mercaptoacetamide cyclohexane) in refolding | [4] |
| Inclusion Bodies (general wash) | 0.125 M | Effective in washing and purifying inclusion bodies | [5] |
Table 1: Effect of NDSB-201 on Protein Refolding Yield.
| Protein Target | NDSB-201 Concentration | Observed Effect | Reference |
| Malate Dehydrogenase (MDH) | Not specified | Increased crystal size from 0.1 to 0.4 mm | [2] |
| Lysozyme | 0.25 M NDSB-195 (similar NDSB) | Nearly doubles protein solubility | [2] |
| Lysozyme | 0.75 M NDSB-195 (similar NDSB) | Nearly triples protein solubility | [2] |
| TBRII-ECD-PR | 50 mM | Accelerated crystallization (2-3 days vs. 1-2 weeks) | [3] |
Table 2: Effect of NDSBs on Protein Solubility and Crystallization.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NDSB-201.
General Protocol for In Vitro Protein Refolding Screen with NDSB-201
This protocol is designed as a screen to identify the optimal concentration of NDSB-201 for refolding a target protein from inclusion bodies.
Materials:
-
Purified inclusion bodies of the target protein
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 10 mM DTT
-
Refolding Buffer Base: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
NDSB-201 stock solution (e.g., 2 M in water)
-
96-well microplate
-
Plate reader for activity assay or fluorescence measurement
Procedure:
-
Denaturation:
-
Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 5-10 mg/mL.
-
Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.
-
Centrifuge at 14,000 x g for 15 minutes to remove any insoluble material. The supernatant contains the denatured protein.
-
-
Refolding Screen Setup:
-
In a 96-well plate, prepare a serial dilution of NDSB-201 in the Refolding Buffer Base. Final concentrations should range from 0 M to 1.5 M. For example, prepare wells with 0, 0.25, 0.5, 0.75, 1.0, and 1.25 M NDSB-201.
-
Include controls with other common refolding additives (e.g., L-arginine, cyclodextrins) for comparison.
-
-
Refolding by Dilution:
-
Rapidly dilute the denatured protein solution 1:100 into the wells of the 96-well plate containing the different refolding buffers. The final protein concentration is typically in the range of 10-100 µg/mL.
-
Incubate the plate at 4°C for 24-48 hours without agitation.
-
-
Analysis of Refolding Yield:
-
Assess the amount of correctly folded protein using a relevant method:
-
Enzyme Activity Assay: If the protein is an enzyme, measure its specific activity.
-
Spectroscopic Analysis: For proteins with intrinsic fluorescence (e.g., tryptophan), monitor the change in fluorescence emission spectrum.
-
Size Exclusion Chromatography (SEC): Analyze the monomeric peak corresponding to the correctly folded protein.
-
SDS-PAGE: Centrifuge the refolding reactions to separate soluble and aggregated protein. Analyze the supernatant by SDS-PAGE.
-
-
Protocol for Dynamic Light Scattering (DLS) to Monitor Protein Aggregation
DLS is a non-invasive technique to measure the size distribution of particles in a solution, making it ideal for monitoring protein aggregation.[6][7]
Materials:
-
Purified target protein
-
Buffer of interest (e.g., PBS, Tris buffer)
-
NDSB-201
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the target protein (e.g., 1-2 mg/mL) and NDSB-201 at various concentrations in the buffer of interest.
-
Filter all solutions through a 0.22 µm syringe filter to remove dust and pre-existing aggregates.
-
-
DLS Measurement:
-
Prepare samples for analysis by mixing the protein solution with different concentrations of NDSB-201 (e.g., 0 M, 0.1 M, 0.5 M, 1 M). The final protein concentration should be within the optimal range for the DLS instrument (typically 0.5-1 mg/mL).
-
Transfer the samples to a clean, dust-free DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
-
Data Acquisition and Analysis:
-
Acquire DLS data over time to monitor the formation of aggregates. This can be done at a constant temperature or during a thermal ramp to induce aggregation.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time indicates protein aggregation.
-
Compare the aggregation kinetics in the presence and absence of NDSB-201 to quantify its inhibitory effect.
-
Protocol for Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm) in the presence of different ligands or buffer conditions.[8][9]
Materials:
-
Purified target protein (at least 95% pure)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
NDSB-201 stock solution
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument with a thermal ramping capability
-
96- or 384-well qPCR plates
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the Assay Buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
In a qPCR plate, add the desired final concentrations of NDSB-201 (e.g., ranging from 0 to 1 M).
-
Add the protein/dye master mix to each well to a final volume of 20-25 µL.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition (the peak of the first derivative).
-
A positive shift in Tm (ΔTm) in the presence of NDSB-201 indicates stabilization of the protein.
-
Visualizations
Signaling Pathway: Cellular Protein Quality Control and Pharmacological Chaperone Intervention
The following diagram illustrates the general pathways of protein folding and degradation in the endoplasmic reticulum (ER) and how a pharmacological chaperone like NDSB-201 can intervene to promote proper folding.
Cellular protein quality control and NDSB-201's role.
Experimental Workflow: In Vitro Protein Refolding Screen
This diagram outlines the key steps in performing an in vitro protein refolding screen to optimize NDSB-201 concentration.
Workflow for NDSB-201-assisted protein refolding screen.
Logical Relationship: Mechanism of NDSB-201 Action
This diagram illustrates the logical flow of how NDSB-201 acts on a misfolded protein to promote its correct folding.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
NDSB-201 for Preventing Protein Aggregation In Vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the production and formulation of therapeutic proteins and in various in vitro biochemical and structural studies. The formation of non-native protein aggregates can lead to loss of biological activity, reduced yields, and potential immunogenicity. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective tools to mitigate protein aggregation and facilitate protein refolding. This technical guide focuses on NDSB-201 (3-(1-Pyridino)-1-propanesulfonate), a widely used member of the NDSB family, providing a comprehensive overview of its properties, mechanism of action, and practical applications in preventing protein aggregation in vitro.
Core Concepts: Understanding NDSB-201
NDSB-201 is a non-denaturing, zwitterionic additive that enhances the solubility and stability of proteins in aqueous solutions.[1] Unlike traditional detergents, NDSB-201 possesses a short hydrophobic group, which prevents the formation of micelles, even at high concentrations.[1] This characteristic allows for its easy removal from protein solutions via dialysis.[1]
Chemical and Physical Properties of NDSB-201:
| Property | Value |
| Full Name | 3-(1-Pyridino)-1-propane sulfonate |
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 201.24 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | > 2 M |
| Effective Concentration | 0.5 - 1.0 M |
Mechanism of Action
NDSB-201 is thought to prevent protein aggregation and facilitate refolding through a combination of mechanisms. Primarily, it acts as a "pharmacological chaperone" by interacting with folding intermediates and stabilizing the native protein structure.[2]
-
Hydrophobic Interactions: The pyridinium (B92312) group of NDSB-201 can engage in arene-arene stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) that may be exposed in unfolded or partially folded protein states.[2] This interaction can shield hydrophobic patches, preventing them from self-associating and forming aggregates.[2]
-
Stabilization of the Folded State: X-ray crystallography studies have revealed that NDSB-201 can bind to specific pockets on the protein surface, often in proximity to aromatic residues.[2] This binding can stabilize the correctly folded conformation, shifting the equilibrium away from aggregation-prone species.[2]
-
Weakening of Protein-Protein Interactions: By interacting with the protein surface, NDSB-201 can weaken the non-specific protein-protein interactions that lead to aggregation.
Quantitative Data on NDSB-201 Efficacy
The effectiveness of NDSB-201 in improving protein refolding and solubility has been demonstrated in several studies. The optimal concentration of NDSB-201 is protein-dependent and should be determined empirically.
Table 1: Effect of NDSB-201 on Protein Refolding Yield
| Protein | Initial State | NDSB-201 Concentration | Refolding Buffer Components | Outcome | Reference |
| Type II TGF-β receptor extracellular domain (TBRII-ECD) | Urea-denatured | 1 M | 75 mM Tris (pH 8.0), 2 mM GSH, 0.5 mM GSSG | Up to threefold higher yield of active protein | [2] |
| Cdc25A | Inclusion Bodies | 1 M | In combination with Bis-mercaptoacetamide cyclohexane (B81311) (BMC) | Synergistic positive effect on refolding, enabling crystallization | [3] |
| 33 different proteins | Inclusion Bodies | 1 M | Part of a fractional factorial screen | Identified as a useful refolding agent in combination with other additives | [3] |
Table 2: General Guidelines for NDSB-201 Concentration in Different Applications
| Application | Typical NDSB-201 Concentration | Notes |
| Protein Refolding | 0.5 M - 1.0 M | Optimal concentration should be determined through screening. |
| Inclusion Body Washing | 0.125 M | Used to remove contaminants from inclusion body preparations. |
| Increasing Protein Solubility | 0.5 M - 1.0 M | Can be added to lysis buffers to improve the yield of soluble recombinant proteins.[4] |
| Protein Crystallization | 50 mM - 1.0 M | Can accelerate crystallization and improve crystal quality.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving NDSB-201.
On-Plate Screening for Optimal Protein Refolding Conditions
This protocol is adapted from a study on the refolding of the Type II TGF-β receptor extracellular domain and can be modified for other proteins.[2]
Objective: To rapidly screen for effective refolding additives, including NDSB-201.
Materials:
-
Purified, denatured protein in a suitable buffer (e.g., 8 M urea (B33335) or 6 M Guanidine (B92328) Hydrochloride)
-
96-well microplate
-
Refolding buffers with various additives (e.g., NDSB-201, L-arginine, glycerol)
-
Redox system (e.g., reduced and oxidized glutathione (B108866) - GSH/GSSG)
-
Assay to determine protein activity or correct folding (e.g., ELISA, enzymatic assay)
Procedure:
-
Prepare Refolding Buffer Matrix: In a 96-well plate, prepare a matrix of refolding buffers. For example, vary the concentration of NDSB-201 (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M) across different rows. Include other potential additives in different columns. A typical refolding buffer base could be 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM GSH, and 0.5 mM GSSG.
-
Initiate Refolding: Add a small, equal amount of the denatured protein solution to each well of the 96-well plate to initiate refolding by dilution. The final protein concentration should be low enough to minimize aggregation (e.g., 0.1 mg/mL).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 24-48 hours) to allow for refolding.
-
Assess Refolding Efficiency: After incubation, assess the amount of correctly folded protein in each well using a suitable assay. For example, an ELISA can be used to quantify the amount of active protein that can be captured by a specific antibody.
-
Data Analysis: Compare the results across the different conditions to identify the optimal refolding buffer composition.
Inclusion Body Washing with NDSB-201
This protocol is a general guideline for washing inclusion bodies to remove contaminating proteins and membrane components prior to solubilization and refolding.
Objective: To purify inclusion bodies from a cell lysate.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer 1: Lysis buffer with 1% Triton X-100
-
Wash Buffer 2: Lysis buffer with 0.125 M NDSB-201
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).
-
Initial Inclusion Body Collection: Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the inclusion bodies. Discard the supernatant.
-
Detergent Wash: Resuspend the pellet in Wash Buffer 1. Incubate for 15-20 minutes with gentle agitation. Centrifuge again and discard the supernatant. This step removes many membrane-associated proteins.
-
NDSB-201 Wash: Resuspend the pellet in Wash Buffer 2. Incubate for 15-20 minutes with gentle agitation. Centrifuge and discard the supernatant. This step helps to remove non-specifically bound proteins.
-
Final Wash: Resuspend the pellet in lysis buffer without any additives to wash away residual NDSB-201. Centrifuge and discard the supernatant.
-
Proceed to Solubilization: The washed inclusion body pellet is now ready for solubilization in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) followed by refolding.
Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that can be used to monitor the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.
Objective: To quantitatively assess the effect of NDSB-201 on preventing induced protein aggregation.
Materials:
-
Purified protein solution
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (0.02 µm or 0.1 µm)
-
Stress-inducing agent (e.g., heat, chemical denaturant, pH change)
-
NDSB-201 stock solution
Procedure:
-
Sample Preparation: Prepare a series of protein samples in a suitable buffer. Each sample should contain the same protein concentration. Add varying concentrations of NDSB-201 (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M) to the samples.
-
Initial DLS Measurement (T=0): Filter each sample through a low-protein-binding syringe filter directly into a clean DLS cuvette to remove any pre-existing dust or large aggregates. Perform a DLS measurement at a controlled temperature to determine the initial size distribution and polydispersity index (PDI) of the protein in each condition. A monodisperse sample of a monomeric protein should show a single, narrow peak.
-
Induce Aggregation: Subject the samples to a stress condition known to induce aggregation. For example, incubate the samples at an elevated temperature for a specific time, add a sub-denaturing concentration of a chemical denaturant, or adjust the pH.
-
Post-Stress DLS Measurement: After the stress treatment, allow the samples to return to the initial measurement temperature. Perform another DLS measurement on each sample.
-
Data Analysis: Compare the DLS results before and after the stress treatment for each NDSB-201 concentration. An increase in the average particle size, the appearance of larger species (additional peaks), and an increase in the PDI are all indicative of protein aggregation. Quantify the percentage of aggregated protein based on the intensity or mass distribution provided by the DLS software. Plot the extent of aggregation as a function of NDSB-201 concentration to determine its dose-dependent effect on preventing aggregation.
Conclusion
NDSB-201 is a valuable and versatile tool for researchers, scientists, and drug development professionals facing challenges with protein aggregation and insolubility. Its non-denaturing, zwitterionic nature, coupled with its ability to stabilize folding intermediates and the native protein structure, makes it an effective additive in a wide range of in vitro applications. By empirically determining the optimal concentration for a given protein and application, NDSB-201 can significantly improve the yield of soluble, active protein, thereby facilitating downstream biochemical, structural, and therapeutic development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of NDSB-201 to overcome protein aggregation challenges.
References
- 1. goldbio.com [goldbio.com]
- 2. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Non-Detergent Sulfobetaines in Biochemical Research and Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that have emerged as powerful tools in biochemistry and drug development. Unlike traditional detergents, NDSBs do not form micelles at typical working concentrations, allowing them to solubilize and stabilize proteins without causing denaturation.[1][2][3] Their unique properties make them invaluable for a range of applications, including enhancing protein extraction, improving protein folding and renaturation, preventing aggregation, and facilitating protein crystallization. This guide provides an in-depth technical overview of the functions of NDSBs, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Functions and Mechanism of Action
NDSBs are characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. This structure prevents micelle formation, even at high concentrations (up to 1M), which is a key distinction from traditional detergents.[3] This feature allows for the gentle solubilization of proteins while preserving their native conformation and biological activity. The primary mechanism of action of NDSBs involves their ability to interact with the surface of proteins, thereby reducing protein-protein interactions that can lead to aggregation.[4][5] NDSBs with aromatic rings are particularly effective due to aromatic stacking interactions with denatured proteins.[3]
Key functions of NDSBs in biochemistry include:
-
Protein Solubilization and Extraction: NDSBs can significantly increase the yield of extracted proteins, including membrane, nuclear, and cytoskeletal proteins, by up to 30% to 100%.[1][6]
-
Protein Stabilization and Aggregation Prevention: They effectively prevent protein aggregation during various stages of purification, refolding, and storage by shielding hydrophobic patches on protein surfaces.[2][4][7]
-
Enhancement of Protein Refolding: NDSBs are widely used to improve the yield of active, correctly folded proteins from inclusion bodies or after denaturation.[2][5][8]
-
Facilitation of Protein Crystallization: By reducing protein aggregation and increasing solubility, NDSBs can promote the growth of larger, higher-quality protein crystals.[9]
Quantitative Data on NDSB Efficacy
The effectiveness of NDSBs can be quantified in various applications. The following tables summarize key data on their impact on protein refolding, solubility, and stability.
| NDSB Type | Protein | Application | Concentration | Quantitative Effect | Reference |
| NDSB-256 | Tryptophan Synthase β2 subunit | Refolding | 1.0 M | 100% refolding yield | [8] |
| Modified NDSBs | Tryptophan Synthase β2 subunit | Refolding | Not Specified | 97% and 100% refolding yield | [8] |
| NDSB-201 | Type II TGF-β receptor extracellular domain | Refolding | 1 M | 8-13 mg of purified protein from 50 mg of solubilized protein | [10] |
| NDSB-195 | Lysozyme | Solubility | 0.75 M | Nearly triples the solubility | [9] |
| NDSB-256 | Hen egg lysozyme | Refolding | 600 mM | 60% recovery of enzymatic activity | [9] |
| NDSB-256 | β-galactosidase | Refolding | 800 mM | 16% recovery of enzymatic activity | [11] |
Experimental Protocols
Protein Refolding from Inclusion Bodies using NDSB-201
This protocol is adapted from a standard procedure for refolding proteins from bacterial inclusion bodies.
Materials:
-
Cell paste containing inclusion bodies
-
10X IB-Prep™ Buffer (e.g., 500 mM Tris-HCl, 500 mM NaCl, 10 mM TCEP, 5 mM EDTA, 50% glycerol, pH 8.0)
-
NDSB-201
-
Guanidine Hydrochloride (GuHCl) or Urea
-
Refolding Buffer (e.g., 75 mM Tris-HCl, pH 8.0, 2 mM GSH, 0.5 mM GSSG)
-
Dialysis tubing and buffer
Procedure:
-
Inclusion Body Washing:
-
Resuspend the cell paste in 1X IB-Prep™ Buffer.
-
Add NDSB-201 to a final concentration of 0.125 M and stir for 15 minutes at room temperature.[12]
-
Centrifuge at 8,000 x g for 15 minutes at 10°C and discard the supernatant.
-
Resuspend the pellet in 1X System 2 IB wash buffer (containing 0.125 M NDSB-201) and repeat the centrifugation.[12]
-
To remove residual NDSB-201, wash the pellet twice with 1X cell resuspension buffer (without NDSB-201).[12]
-
-
Denaturation:
-
Resuspend the washed inclusion body pellet in a denaturation buffer containing 6 M GuHCl or 8 M Urea.
-
-
Refolding:
-
Rapidly dilute the denatured protein solution into the refolding buffer containing 1 M NDSB-201. The final protein concentration should be low to prevent aggregation.
-
Incubate at 4°C for 40 hours.[10]
-
-
Dialysis and Purification:
-
Dialyze the refolding mixture against a suitable buffer to remove NDSB-201 and other small molecules.
-
Purify the refolded protein using standard chromatography techniques.
-
Membrane Protein Extraction
This protocol provides a general workflow for extracting membrane proteins using NDSBs.
Materials:
-
Cell or tissue sample
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)
-
Extraction Buffer (Homogenization buffer containing 0.5 - 1.0 M NDSB)
-
Ultracentrifuge
Procedure:
-
Homogenization:
-
Homogenize the cells or tissues in ice-cold homogenization buffer.
-
-
Removal of Soluble Proteins:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to remove intact cells and nuclei.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
-
Membrane Protein Extraction:
-
Resuspend the membrane pellet in the extraction buffer containing the desired concentration of NDSB.
-
Incubate on ice with gentle agitation.
-
-
Clarification:
-
Centrifuge at 100,000 x g to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.
-
Visualizing Workflows with Graphviz
Protein Refolding Workflow
Caption: A generalized workflow for protein refolding from inclusion bodies using NDSB-201.
Membrane Protein Extraction Workflow
Caption: A typical workflow for the extraction of membrane proteins utilizing non-detergent sulfobetaines.
Conclusion
Non-detergent sulfobetaines are versatile and powerful reagents that address many of the challenges associated with protein biochemistry and drug development. Their ability to solubilize and stabilize proteins in their native state, prevent aggregation, and facilitate refolding and crystallization makes them indispensable tools for researchers. The quantitative data and protocols provided in this guide offer a starting point for the effective application of NDSBs in a variety of experimental settings. As research continues, the development of new and even more efficient NDSBs holds the promise of further advancing our ability to study and manipulate proteins for therapeutic and biotechnological purposes.
References
- 1. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. mrs-j.org [mrs-j.org]
- 5. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. merckmillipore.com [merckmillipore.com]
The Zwitterionic Nature of NDSB-201: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realms of protein chemistry, proteomics, and drug development, the manipulation of protein solubility and stability is a critical determinant of experimental success. Aggregation, misfolding, and poor crystallization are common hurdles that can impede progress. NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, a class of chemical tools designed to mitigate these challenges. Its efficacy stems from its unique zwitterionic nature, which allows it to interact with proteins in a manner that discourages aggregation and promotes the native conformational state. This technical guide provides an in-depth exploration of the zwitterionic properties of NDSB-201, its applications, and detailed experimental protocols for its use and characterization.
Physicochemical Properties of NDSB-201
NDSB-201 is a white, powdered solid that is highly soluble in aqueous solutions.[1][2] Its key physicochemical properties are summarized in the table below, providing a quantitative overview for its application in experimental design.
| Property | Value | References |
| Full Chemical Name | 3-(1-Pyridinio)-1-propanesulfonate | [1] |
| Synonyms | 1-(3-Sulfopropyl)pyridinium hydroxide, inner salt | [3] |
| Molecular Formula | C₈H₁₁NO₃S | [1] |
| Molecular Weight | 201.24 g/mol | [1] |
| CAS Number | 15471-17-7 | [1] |
| Appearance | White Powder | [1] |
| Purity | ≥99% (titration) | [2] |
| Solubility in Water | > 2.0 M | [4] |
| pH (50% in H₂O) | 2.5 - 6.0 | [5] |
The Zwitterionic Core of NDSB-201
The functionality of NDSB-201 is intrinsically linked to its zwitterionic structure. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero.[6] In the case of NDSB-201, the molecule possesses a positively charged pyridinium (B92312) ring and a negatively charged sulfonate group.[3] This dual-charge state is maintained over a wide pH range, making NDSB-201 a versatile tool in various biochemical applications.[2]
The short hydrophobic group (the propyl chain connecting the charged moieties) is insufficient to induce the formation of micelles, which distinguishes NDSB-201 from traditional zwitterionic detergents like CHAPS.[1][4] This non-detergent characteristic is crucial as it allows for the solubilization and stabilization of proteins without disrupting their native structure.[1]
Applications Driven by Zwitterionic Properties
The unique chemical nature of NDSB-201 underpins its utility in several key applications within research and drug development.
Protein Refolding and Renaturation
Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. The recovery of functional protein from these aggregates requires a denaturation step followed by refolding. NDSB-201 is highly effective in the refolding stage, as it prevents the hydrophobic regions of folding intermediates from interacting and forming aggregates.[1]
Protein Solubilization and Stabilization
NDSB-201 can enhance the yield of soluble proteins during extraction, including challenging classes such as membrane, nuclear, and cytoskeletal proteins.[4] Its proposed mechanism involves the interaction of its short hydrophobic group with exposed hydrophobic patches on the protein surface, effectively shielding them from aggregation.[4]
Additive in Protein Crystallization
The production of high-quality crystals is often a bottleneck in structural biology. NDSB-201 can be employed as a crystallization additive to improve crystal quality and, in some cases, to promote the formation of new crystal forms.[4] It is thought to act by preventing non-specific protein aggregation, which can interfere with the ordered packing of molecules into a crystal lattice.[4]
Pharmacological Chaperone Activity
Recent studies have revealed a more specific role for NDSB-201 beyond its general stabilizing effects. X-ray crystallography has shown that NDSB-201 can bind to a hydrophobic pocket on the surface of the Type II TGF-β receptor.[7] This interaction, where the pyridinium group of NDSB-201 stacks with aromatic residues in the protein, stabilizes the folded state. This finding suggests that NDSB-201 can act as a pharmacological chaperone, not only preventing aggregation but also actively stabilizing the native protein conformation.[7]
Experimental Protocols
The following section provides detailed methodologies for key experiments involving NDSB-201.
Protocol 1: Protein Refolding from Inclusion Bodies using NDSB-201
This protocol outlines a general procedure for the refolding of a target protein from E. coli inclusion bodies, incorporating NDSB-201 in the wash steps to facilitate subsequent refolding.
Materials:
-
Cell paste containing the target protein in inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
Wash Buffer A (Lysis Buffer with 1% Triton X-100)
-
Wash Buffer B (Lysis Buffer with 0.5 M NDSB-201)
-
Denaturation Buffer (e.g., 8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in a suitable buffer)
-
Refolding Buffer (A buffer conducive to the target protein's stability, often containing additives like L-arginine, and reduced/oxidized glutathione)
-
Dialysis tubing and equipment
-
Centrifuge and appropriate tubes
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a standard method such as sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies. Discard the supernatant.
-
Detergent Wash: Resuspend the pellet in Wash Buffer A to remove membrane fragments and lipids. Centrifuge again and discard the supernatant.
-
NDSB-201 Wash: Resuspend the pellet in Wash Buffer B. This step helps to remove Triton X-100 and other contaminants while pre-conditioning the inclusion bodies for refolding. Incubate for 15-30 minutes with gentle agitation.
-
Final Wash: Centrifuge and resuspend the pellet in Lysis Buffer without any additives to wash away residual NDSB-201. Pellet the inclusion bodies one final time.
-
Solubilization/Denaturation: Resuspend the washed inclusion bodies in Denaturation Buffer. Stir for several hours or overnight at 4°C to ensure complete solubilization.
-
Clarification: Centrifuge at high speed to remove any remaining insoluble material.
-
Refolding by Dilution: Slowly add the denatured protein solution to a large volume of chilled Refolding Buffer with stirring. The final protein concentration should be low (typically 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.
-
Dialysis: Dialyze the refolded protein solution against a suitable buffer to remove the denaturant and other small molecules.
-
Analysis: Assess the success of refolding by activity assays, SDS-PAGE, and spectroscopic methods like circular dichroism.
Protocol 2: Assessing Protein Thermal Stability with NDSB-201 via Thermal Shift Assay (TSA)
This protocol describes a general method to quantify the stabilizing effect of NDSB-201 on a target protein by measuring changes in its melting temperature (Tm).
Materials:
-
Purified target protein (at a concentration of ~0.1-0.2 mg/mL)
-
SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)
-
Buffer for the protein of interest
-
NDSB-201 stock solution (e.g., 2 M in the same buffer)
-
96-well PCR plate
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare Master Mix: For each condition (with and without NDSB-201), prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer. The final dye concentration is typically 5x.
-
Set up Plate:
-
Control Wells: Pipette the master mix without NDSB-201 into several wells of the 96-well plate.
-
Test Wells: Pipette the master mix and add varying final concentrations of NDSB-201 (e.g., 0.1 M, 0.25 M, 0.5 M, 1 M). Ensure the final volume in all wells is the same.
-
Include buffer-only and dye-only controls.
-
-
Run Thermal Melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 1°C/minute. Monitor the fluorescence of SYPRO Orange.
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein alone) from the Tm of the protein in the presence of NDSB-201. A positive ΔTm indicates stabilization.
-
Conclusion
NDSB-201 is a powerful and versatile tool for researchers and professionals in drug development. Its zwitterionic, non-detergent nature provides a unique mechanism for preventing protein aggregation and enhancing solubility and stability without compromising the native protein structure. The ability of NDSB-201 to act as a pharmacological chaperone opens new avenues for its application in stabilizing therapeutic proteins and aiding in structural studies. The protocols provided in this guide offer a practical framework for harnessing the benefits of NDSB-201 in protein refolding and for quantifying its stabilizing effects, thereby facilitating the advancement of protein-based research and therapeutics.
References
- 1. goldbio.com [goldbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-(1-Pyridinio)-1-propanesulfonate | C8H11NO3S | CID 84929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions | Springer Nature Experiments [experiments.springernature.com]
- 6. Isoelectric point - Wikipedia [en.wikipedia.org]
- 7. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
NDSB-201 as a Chemical Tool for Protein Studies: An In-depth Technical Guide
Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic chemical compounds utilized extensively in protein biochemistry.[1][2] Among these, NDSB-201, chemically known as 3-(1-Pyridino)-1-propane sulfonate, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[3][4] Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, thus they are not considered true detergents.[3][5] This unique property allows NDSB-201 to solubilize and stabilize proteins, prevent aggregation, and facilitate refolding without causing denaturation, even at high concentrations.[3][6] This guide provides a comprehensive overview of NDSB-201, its mechanism of action, quantitative data on its application, and detailed experimental protocols.
Core Properties of NDSB-201
NDSB-201 is a white, powdered solid that is highly soluble in water.[3][4][7] Its zwitterionic nature across a wide pH range and minimal absorbance in the near-UV spectrum make it compatible with many standard biochemical assays and protein quantification methods.[6][8]
Table 1: Chemical and Physical Properties of NDSB-201
| Property | Value | Reference(s) |
| Full Chemical Name | 3-(1-Pyridino)-1-propane sulfonate | [4] |
| Synonym | 1-(3-Sulfopropyl)-pyridinium hydroxide, inner salt | [9] |
| CAS Number | 15471-17-7 | [7][8] |
| Molecular Formula | C₈H₁₁NO₃S | [3][4][7] |
| Molecular Weight | 201.24 g/mol | [3][8] |
| Appearance | White Powder | [4][7] |
| Purity | >99% | [4] |
| Solubility in Water | Highly soluble, typically >2.0 M | [5] |
| Micelle Formation | Does not form micelles | [3][5][6] |
| UV Absorbance (280 nm) | Does not absorb significantly | [6][8] |
Mechanism of Action
NDSB-201 primarily functions by interacting with proteins in a way that discourages aggregation and stabilizes their native or near-native conformations.[10][11] During protein folding or refolding, hydrophobic regions of the protein can become transiently exposed, leading to intermolecular aggregation, which is often an irreversible process.[6][12]
NDSB-201 mitigates this in several ways:
-
Pharmacological Chaperone Activity : It can act as a pharmacological chaperone by binding to folding intermediates.[10] X-ray crystallography studies have revealed that NDSB-201 can occupy shallow hydrophobic pockets on a protein's surface, often interacting with aromatic residues like phenylalanine through π-π stacking.[10]
-
Preventing Aggregation : By masking these exposed hydrophobic surfaces, NDSB-201 prevents the protein-protein interactions that lead to aggregation.[5][10] This action is crucial when refolding proteins from inclusion bodies or stabilizing them at high concentrations.
-
Stabilizing the Folded State : The binding of NDSB-201 can stabilize the final, correctly folded state of the protein, shifting the equilibrium away from unfolded and aggregated species.[10]
Applications and Quantitative Data
NDSB-201 is a versatile tool with a broad range of applications in protein studies. Its primary uses include improving protein solubility, enhancing the yield of refolded proteins, and aiding in the crystallization process.[2][5]
Table 2: Typical Working Concentrations of NDSB-201 for Various Applications
| Application | Typical Concentration | Notes | Reference(s) |
| Protein Refolding & Renaturation | 0.5 - 1.0 M | Optimal concentration is protein-dependent and may require screening. | [1][10] |
| Inclusion Body Washing | ~0.125 M | Used to remove membrane components and other contaminants. | [13] |
| Improving Protein Solubility | 0.5 - 1.0 M | Increases yields of membrane, nuclear, and cytoskeletal proteins. | [1][8] |
| Protein Crystallization | 0.25 - 1.0 M | Acts as an additive to improve crystal quality and growth rate. | [1][2][10] |
| Halophilic Protein Purification | Variable | Can be used as a substitute for NaCl in low ionic strength buffers. | [2][8] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of NDSB-201.
Protocol 1: Refolding of Recombinant Proteins from Inclusion Bodies
This protocol is a generalized procedure for refolding proteins that have been expressed as insoluble inclusion bodies (IBs) in bacterial systems.
1. Inclusion Body Isolation and Washing: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, pH 8.0).[13] b. Lyse cells using mechanical methods (e.g., sonication, French press) to achieve the highest IB yield.[13] c. Centrifuge the lysate at 8,000 x g for 15 minutes at 10°C to pellet the inclusion bodies. Discard the supernatant.[13] d. Wash the pellet by resuspending it in a wash buffer containing 0.125 M NDSB-201 (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, 0.125 M NDSB-201, pH 8.0).[13] Stir for 15 minutes. e. Centrifuge again at 8,000 x g for 15 minutes at 10°C. Discard the supernatant. Repeat the wash step to ensure complete removal of contaminants.[13]
2. Denaturation and Solubilization: a. Resuspend the washed IB pellet in a denaturation buffer (e.g., 50 mM Tris-HCl, 0.2 M NaCl, 2.0 mM EDTA, 7.0 M Guanidine-HCl, pH 8.0).[13] b. Incubate at room temperature with gentle stirring for 1-2 hours to ensure complete solubilization and denaturation of the protein. c. Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material. The supernatant now contains the denatured protein.
3. Protein Refolding: a. Prepare the refolding buffer. An optimized example for TBRII-ECD is 75 mM Tris (pH 8.0), 1 M NDSB-201, 2 mM reduced glutathione (B108866) (GSH), and 0.5 mM oxidized glutathione (GSSG).[10] b. Initiate refolding by rapid dilution. Add the denatured protein solution dropwise into the cold (4°C) refolding buffer with gentle stirring. The final protein concentration should be low (typically 20-100 µg/mL) to minimize aggregation. c. Incubate the refolding mixture at 4°C for 24-48 hours.[10]
4. Purification and Concentration: a. After refolding, concentrate the protein solution using ultrafiltration. b. Purify the refolded protein using standard chromatography techniques (e.g., size-exclusion, ion-exchange) to separate correctly folded monomers from aggregates and other impurities. NDSB-201 can be easily removed by dialysis or during chromatography.[3][8]
References
- 1. interchim.fr [interchim.fr]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. goldbio.com [goldbio.com]
- 4. Non-Detergent Sulfobetaine (NDSB) 201 [gbiosciences.com]
- 5. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. hopaxfc.com [hopaxfc.com]
- 8. NDSB-201去垢剂 A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. Zwitterionic over a wide pH range. Easily removed by dialysis. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Anatrace.com [anatrace.com]
- 10. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mrs-j.org [mrs-j.org]
- 12. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
The Crucial Role of Non-Detergent Sulfobetaines in Protein Science: A Technical Guide
An In-depth Exploration of the Discovery, Development, and Application of Non-Detergent Sulfobetaines for Researchers, Scientists, and Drug Development Professionals.
Non-detergent sulfobetaines (NDSBs) have emerged as invaluable tools in the realm of protein chemistry, offering mild yet effective solutions for enhancing protein solubility, stability, and refolding. Unlike traditional detergents that can disrupt protein structure, NDSBs provide a gentler alternative, making them particularly well-suited for the delicate handling of proteins in research, diagnostics, and the development of therapeutics. This technical guide delves into the core principles of NDSBs, from their fundamental properties to their practical applications, providing researchers with the knowledge to effectively harness these powerful molecules.
The Genesis of Non-Detergent Sulfobetaines
The journey of NDSBs began with the need for solubilizing agents that could overcome the challenge of protein aggregation without causing denaturation. Traditional methods often relied on harsh detergents or chaotropic agents, which, while effective at solubilizing proteins, frequently led to a loss of biological activity. NDSBs were designed to address this limitation. They are zwitterionic compounds, possessing both a positively charged head group and a negatively charged sulfonate group, which are separated by a short hydrophobic chain. This unique amphipathic nature allows them to interact with hydrophobic regions on protein surfaces, thereby preventing aggregation, without the micelle-forming properties of conventional detergents that can lead to denaturation.[1]
Physicochemical Properties and Mechanism of Action
The effectiveness of NDSBs lies in their distinct physicochemical properties. Their zwitterionic nature over a wide pH range ensures that they do not significantly alter the pH of buffered solutions. Furthermore, their short hydrophobic tails prevent the formation of micelles, which are characteristic of detergents and are often responsible for protein denaturation.[1] NDSBs are highly soluble in water and can be easily removed from protein solutions by dialysis.
The primary mechanism by which NDSBs facilitate protein folding is by preventing the aggregation of folding intermediates. During the refolding process, partially folded proteins expose hydrophobic patches that are prone to interacting with each other, leading to the formation of insoluble aggregates. NDSBs are thought to bind to these exposed hydrophobic surfaces, effectively shielding them from intermolecular interactions and allowing the protein to explore its conformational space and achieve its native, biologically active structure.[2] They have been shown to interfere with the very early stages of the folding process, limiting the abortive interactions that can lead to aggregation.[2]
Quantitative Analysis of NDSB Efficacy in Protein Refolding
The efficacy of various NDSBs in promoting the refolding of different proteins has been quantitatively assessed in numerous studies. The following table summarizes the impact of selected NDSBs on the refolding yield of several model proteins.
| Protein | NDSB Type | NDSB Concentration (M) | Refolding Yield/Activity Increase | Reference |
| Cdc25A | NDSB-201 | Not specified | Synergistic interaction with BMC leading to crystallization | [3] |
| 33 Diverse Proteins | NDSB-201 | Not specified | Significantly improved refolding for a subset of proteins | [3] |
| Hen Egg Lysozyme | NDSB-256-4T | 0.6 | 60% enzymatic activity | [4] |
| Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 | 100% enzymatic activity | [4] |
| Organophosphorus Hydrolase | Combination of rapid dilution and dialysis with refolding buffer | Not specified | ~50% refolding efficiency |
Experimental Protocols
General Procedure for Protein Refolding using NDSBs
This protocol provides a general framework for utilizing NDSBs to refold proteins from inclusion bodies. Optimization of specific parameters such as NDSB concentration, temperature, and incubation time is often necessary for each target protein.
Materials:
-
Purified inclusion bodies containing the target protein.
-
Denaturation Buffer: e.g., 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea in a suitable buffer (e.g., Tris-HCl) with a reducing agent (e.g., DTT) if disulfide bonds are present.
-
Refolding Buffer: A suitable buffer (e.g., Tris-HCl, pH 7-8.5) containing a specific concentration of NDSB (typically 0.5-1 M). For proteins with disulfide bonds, a redox system (e.g., reduced and oxidized glutathione) should be included.
-
Dialysis tubing or centrifugal concentrators for buffer exchange.
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion bodies in the Denaturation Buffer.
-
Incubate with gentle agitation until the inclusion bodies are fully dissolved. This may take from 30 minutes to several hours.
-
Centrifuge the solution at high speed to remove any remaining insoluble material.
-
-
Protein Refolding by Dilution:
-
Rapidly dilute the denatured protein solution into the chilled Refolding Buffer. A dilution factor of 50-100 fold is common to reduce the denaturant concentration effectively.
-
The final protein concentration in the refolding buffer should be low (typically in the µg/mL range) to minimize aggregation.
-
Incubate the refolding mixture at a low temperature (e.g., 4°C) with gentle stirring for a period ranging from a few hours to overnight.
-
-
Removal of NDSB and Concentration:
-
After refolding, the NDSB and any remaining denaturant can be removed by dialysis against a suitable buffer or by using centrifugal concentrators.
-
The refolded protein can then be concentrated to the desired level.
-
-
Analysis of Refolded Protein:
-
Assess the success of refolding by analyzing the protein's solubility, structure (e.g., using circular dichroism), and biological activity (e.g., enzymatic assay). SDS-PAGE can be used to check for protein purity and aggregation.[5]
-
Synthesis of 3-(1-Pyridinio)propanesulfonate (NDSB-201)
This protocol describes a representative method for the synthesis of NDSB-201.
Materials:
-
1,3-Propanesultone
-
Suitable solvent (e.g., acetonitrile (B52724) or acetone)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of pyridine in the chosen solvent.
-
Slowly add an equimolar amount of 1,3-propanesultone to the pyridine solution with stirring. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for several hours to overnight. The product will precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration and wash it with the solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 3-(1-pyridinio)propanesulfonate.
-
The identity and purity of the synthesized NDSB-201 can be confirmed by techniques such as NMR spectroscopy and elemental analysis.[6]
Visualizing the Impact of NDSBs on Protein Folding
The following diagrams, generated using the DOT language, illustrate key concepts related to the function and application of non-detergent sulfobetaines.
This diagram illustrates the critical role of NDSBs in preventing the aggregation of folding intermediates. By binding to the exposed hydrophobic regions of partially folded proteins, NDSBs steer the equilibrium away from the formation of inactive aggregates and towards the correctly folded, native state.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Methodological & Application
Application Notes and Protocols for Protein Refolding Using 1M NDSB-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, frequently form insoluble aggregates known as inclusion bodies. While inclusion bodies contain a high concentration of the desired protein, they are biologically inactive. Protein refolding is a critical downstream process to recover functional proteins from these aggregates. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that aid in this process by preventing protein aggregation and facilitating correct folding.[1][2] NDSB-201, in particular, has been shown to be a highly effective additive in protein refolding protocols.[3][4]
These application notes provide a detailed protocol for protein refolding utilizing 1M NDSB-201, along with supporting data and visualizations to guide researchers in achieving optimal refolding yields.
Mechanism of Action
NDSB-201 is a zwitterionic compound that is not considered a detergent as it does not form micelles.[2][5] Its mechanism of action in protein refolding is attributed to its ability to interact with hydrophobic regions on the surface of unfolded or partially folded proteins.[2] This interaction shields these hydrophobic patches, preventing the protein-protein aggregation that competes with proper folding.[1][3] Some studies suggest that NDSB-201 can bind to specific pockets on the protein, thereby stabilizing the correctly folded conformation.[3] This chaperone-like activity promotes the formation of soluble, biologically active proteins.
Data Presentation
The efficacy of NDSB-201 in protein refolding has been demonstrated in various studies. The following table summarizes quantitative data from a study on the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD).
| Parameter | Without NDSB-201 | With 1M NDSB-201 | Fold Increase | Reference |
| Yield of Active Protein | Baseline | Up to 3-fold higher | ~3x | [3][6] |
| Purified Protein from 50mg Solubilized Inclusion Bodies | Variable | 8 - 13 mg | - | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the refolding of proteins from inclusion bodies using a refolding buffer containing 1M NDSB-201.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
DNase I
-
Inclusion Body Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 0.125 M NDSB-201)[7]
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, 1 mM DTT, pH 8.0)[8]
-
Refolding Buffer (50 mM Tris-HCl, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG, 1 M NDSB-201, pH 8.0)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Centrifuge and appropriate tubes
-
Sonciator or other cell disruption equipment
-
Dialysis tubing or cassette
-
Spectrophotometer for protein quantification
Protocol:
Part 1: Inclusion Body Isolation and Washing
-
Thaw the cell paste on ice. Resuspend the cell paste in ice-cold Lysis Buffer (typically 5-10 mL per gram of cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 20 µg/mL.
-
Lyse the cells by sonication on ice. Perform short bursts to prevent overheating of the sample.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Inclusion Body Wash Buffer.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Repeat the wash step (steps 6 and 7) two more times to ensure removal of contaminating proteins and lipids.
Part 2: Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the size of the pellet, aiming for a protein concentration of 5-10 mg/mL.
-
Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully dissolved.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.
-
Determine the protein concentration of the solubilized protein solution using a Bradford assay or by measuring absorbance at 280 nm.
Part 3: Protein Refolding by Dilution
-
Prepare the Refolding Buffer containing 1M NDSB-201. It is recommended to chill the buffer to 4°C.
-
Slowly add the solubilized protein solution drop-wise into the cold Refolding Buffer with gentle stirring. The final protein concentration in the refolding buffer should be low, typically between 0.05 and 0.5 mg/mL, to favor intramolecular folding over intermolecular aggregation.[8]
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
Part 4: Dialysis and Concentration
-
Transfer the refolding mixture to a dialysis cassette or tubing.
-
Dialyze against the Dialysis Buffer at 4°C. Perform at least three buffer changes of 100-fold volume excess over 24 hours to remove the denaturant, NDSB-201, and other refolding additives.
-
After dialysis, centrifuge the protein solution at 15,000 x g for 20 minutes at 4°C to pellet any aggregated protein.
-
Carefully collect the supernatant containing the refolded protein.
-
Concentrate the refolded protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).
-
Assess the purity, concentration, and activity of the refolded protein using SDS-PAGE, spectrophotometry, and a relevant functional assay.
Mandatory Visualization
Caption: Experimental workflow for protein refolding using 1M NDSB-201.
References
- 1. goldbio.com [goldbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
Application Notes: Utilizing 0.125M NDSB-201 as a Wash Agent for Enhanced Purity of Inclusion Bodies
Introduction
Recombinant proteins overexpressed in bacterial systems, particularly E. coli, often accumulate as insoluble aggregates known as inclusion bodies. While this can simplify initial isolation, the subsequent purification and refolding of the target protein into its biologically active conformation presents a significant challenge. A critical step in this process is the thorough washing of inclusion bodies to remove contaminating host cell proteins, nucleic acids, and lipids. Incomplete removal of these impurities can interfere with downstream solubilization and refolding, leading to lower yields of the final active protein.
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been shown to prevent protein aggregation and facilitate the renaturation of proteins.[1][2] NDSB-201, in particular, has been demonstrated to act as a pharmacological chaperone, stabilizing the folded state of proteins and minimizing aggregation.[3] While commonly used as an additive in refolding buffers, its properties also make it a promising candidate as a wash agent for inclusion bodies. At a concentration of 0.125M, NDSB-201 can aid in the removal of non-specifically bound contaminants without prematurely solubilizing or denaturing the target protein within the inclusion body. This application note provides a detailed protocol for using 0.125M NDSB-201 as a wash agent to improve the purity of inclusion bodies prior to solubilization and refolding.
Principle of Action
NDSB-201 is a non-denaturing, zwitterionic compound that does not form micelles like traditional detergents.[1][2][4] Its mechanism of action in preventing protein aggregation is attributed to its ability to interact with hydrophobic regions on the protein surface, thereby increasing the solubility of folding intermediates and preventing their association into larger aggregates.[1][3] When used as a wash agent, 0.125M NDSB-201 is hypothesized to gently dislodge and solubilize contaminating proteins that are loosely associated with the inclusion bodies, while the target protein remains in its aggregated state. This pre-purification step can lead to a cleaner inclusion body preparation, which in turn can enhance the efficiency of subsequent solubilization and refolding steps.
Advantages of Using 0.125M NDSB-201 as a Wash Agent
-
Mild and Non-Denaturing: Unlike harsh detergents or high concentrations of chaotropic agents, NDSB-201 is non-denaturing, which helps to preserve the structural integrity of the target protein within the inclusion body.[2]
-
Reduced Aggregation during Washing: The anti-aggregation properties of NDSB-201 can prevent further aggregation of both the target and contaminating proteins during the wash steps.[1]
-
Improved Purity: By effectively removing contaminants, a higher purity of the target protein can be achieved in the final refolded sample.
-
Compatibility with Downstream Processes: NDSB-201 is highly soluble in aqueous buffers and can be easily removed by dialysis or buffer exchange prior to or during the refolding process.[1][2]
Quantitative Data Summary
The following table summarizes the impact of NDSB-201 as an additive on protein refolding yield, which provides an indication of its potential benefits when used as a wash agent to improve the starting material for refolding.
| Additive in Refolding Buffer | Target Protein | Refolding Yield Improvement | Reference |
| 1 M NDSB-201 | Trx-TBRII-ECD | Up to threefold higher than buffer alone | [3] |
Experimental Protocols
Materials and Reagents
-
Cell paste containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate)
-
Wash Buffer A (Lysis Buffer + 1% Triton X-100)
-
Wash Buffer B (0.125M NDSB-201 Wash Buffer): 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.125 M NDSB-201, pH 8.0
-
Wash Buffer C (Lysis Buffer without Triton X-100)
-
Solubilization Buffer (e.g., 8 M Urea (B33335) or 6 M Guanidine (B92328) Hydrochloride in a suitable buffer with a reducing agent)
-
High-speed refrigerated centrifuge
-
Sonicator or homogenizer
Protocol for Washing Inclusion Bodies with 0.125M NDSB-201
-
Cell Lysis and Initial Inclusion Body Isolation:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a sonicator or homogenizer on ice.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
-
First Wash (Detergent Wash):
-
Resuspend the inclusion body pellet in Wash Buffer A.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant.
-
-
Second Wash (NDSB-201 Wash):
-
Resuspend the pellet in Wash Buffer B (containing 0.125M NDSB-201) .
-
Incubate for 30 minutes at room temperature with gentle agitation. This step helps to remove contaminating proteins that are non-specifically bound to the inclusion bodies.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant.
-
-
Third Wash (Final Rinse):
-
Resuspend the pellet in Wash Buffer C to remove residual Triton X-100 and NDSB-201.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant.
-
-
Proceed to Solubilization:
-
The washed inclusion body pellet is now ready for solubilization in a strong denaturant like 8 M urea or 6 M guanidine hydrochloride, followed by protein refolding.
-
Visualizations
Caption: Workflow for washing inclusion bodies using 0.125M NDSB-201.
Caption: Logical relationship of NDSB-201 action during inclusion body washing.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Significant loss of inclusion body pellet during NDSB-201 wash | NDSB-201 concentration is too high for the specific protein, causing partial solubilization. | Decrease the concentration of NDSB-201 in Wash Buffer B to 0.05-0.1M. |
| Final refolded protein yield is still low | Contaminants are strongly bound and not removed by the NDSB-201 wash. | Include a low concentration of a mild denaturant (e.g., 0.5-1 M urea) in Wash Buffer B along with NDSB-201. |
| Protein precipitates upon removal of denaturant during refolding | The washing steps were insufficient, and remaining impurities are promoting aggregation. | Repeat the washing protocol, ensuring thorough resuspension at each step. Consider an additional wash with Wash Buffer B. |
Conclusion
The incorporation of a 0.125M NDSB-201 wash step in the inclusion body purification protocol offers a mild and effective method for reducing host cell contaminants. This can lead to a more pure starting material for solubilization and refolding, potentially increasing the final yield of biologically active recombinant protein. The provided protocol serves as a general guideline and may require optimization for specific target proteins and expression systems. Researchers and drug development professionals are encouraged to adapt this methodology to enhance their protein purification workflows.
References
- 1. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. goldbio.com [goldbio.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Solubilizing Membrane Proteins with NDSB-201
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solubilization of membrane proteins using the non-detergent sulfobetaine (B10348), NDSB-201. These protocols and data are intended to assist researchers in the fields of biochemistry, proteomics, and drug discovery in efficiently extracting and stabilizing membrane proteins for downstream applications.
Introduction to NDSB-201
NDSB-201, or 3-(1-Pyridinio)-1-propanesulfonate, is a zwitterionic chemical compound that aids in the solubilization and stabilization of proteins, particularly those found in membranes or inclusion bodies.[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSB-201 is a non-detergent sulfobetaine that does not aggregate to form micelles.[3][4] This property allows for a gentler solubilization process, preserving the native structure and function of the target protein. NDSBs have been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[3]
The mechanism of action for NDSB-201 involves its short hydrophobic group interacting with hydrophobic regions on proteins to prevent aggregation, while the hydrophilic sulfobetaine group enhances solubility.[3][5] NDSB-201 is highly soluble in water, does not significantly alter the pH of buffered solutions, and can be easily removed by dialysis.[1][6] These characteristics make it a valuable tool for a wide range of applications in protein biochemistry, including extraction, solubilization, refolding, and crystallization.[1][4][5]
Data Presentation
Table 1: Physicochemical Properties of NDSB-201
| Property | Value | Reference |
| Chemical Name | 3-(1-Pyridinio)-1-propanesulfonate | [3] |
| Molecular Formula | C8H11NO3S | [1] |
| Molecular Weight | 201.24 g/mol | [1] |
| Appearance | White crystalline solid | - |
| Solubility in Water | > 2.0 M | [3][5] |
| Effective Concentration | 0.5 - 1.0 M | [3] |
| Micelle Formation | No | [3][4] |
| Dialyzable | Yes | [1] |
Table 2: Recommended Starting Conditions for Membrane Protein Solubilization with NDSB-201
| Parameter | Recommended Range | Notes |
| NDSB-201 Concentration | 0.5 - 1.0 M | Start with 1.0 M and titrate down for optimization. |
| Buffer | Physiologically relevant buffer (e.g., Tris, HEPES, PBS) | Ensure buffer concentration is at least 25 mM to maintain pH.[5] |
| pH | 7.0 - 8.5 | Optimal pH is protein-dependent. |
| Temperature | 4 - 25°C | Start with 4°C to minimize proteolysis and denaturation. |
| Incubation Time | 1 - 4 hours | Can be extended overnight for difficult-to-solubilize proteins. |
| Agitation | Gentle (e.g., end-over-end rotation) | Avoid vigorous shaking or vortexing to prevent protein denaturation. |
Experimental Protocols
Protocol 1: General Step-by-Step Guide for Solubilizing Membrane Proteins with NDSB-201
This protocol provides a general workflow for the solubilization of membrane proteins from a prepared membrane fraction.
Materials:
-
Isolated membrane pellet
-
Lysis/Solubilization Buffer: [50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail]
-
NDSB-201 stock solution (e.g., 2 M in water)
-
Microcentrifuge
-
Ultracentrifuge (optional, for membrane preparation)
-
End-over-end rotator
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell or tissue membranes. If starting from whole cells, perform cell lysis followed by centrifugation to pellet the membrane fraction. A common method is to use a Dounce homogenizer or sonication, followed by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Resuspend Membrane Pellet: Resuspend the membrane pellet in an appropriate volume of cold Lysis/Solubilization Buffer. The protein concentration should ideally be between 1-10 mg/mL.
-
Addition of NDSB-201: Add NDSB-201 stock solution to the resuspended membranes to achieve the desired final concentration (typically 0.5 - 1.0 M). Mix gently by inversion.
-
Solubilization: Incubate the mixture at 4°C with gentle end-over-end rotation for 1-4 hours. For some proteins, a longer incubation (e.g., overnight) may improve solubilization efficiency.
-
Clarification of Lysate: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble material.
-
Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analysis: Analyze the solubilized fraction and the insoluble pellet by SDS-PAGE and Western blotting to determine the efficiency of solubilization for the protein of interest.
Protocol 2: Optimization of NDSB-201 Solubilization Conditions
To achieve the highest yield of soluble and active protein, it is often necessary to optimize the solubilization conditions.
Procedure:
-
Vary NDSB-201 Concentration: Set up parallel solubilization experiments with varying concentrations of NDSB-201 (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Screen Different pH values: Test a range of pH values for the solubilization buffer (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).
-
Optimize Temperature and Time: Compare the solubilization efficiency at different temperatures (e.g., 4°C vs. room temperature) and for different incubation times (e.g., 1 hour, 4 hours, overnight).
-
Assess Protein Activity: If the target protein has a measurable activity (e.g., enzymatic activity, binding affinity), perform functional assays on the solubilized fractions to ensure that the chosen conditions preserve the protein's native conformation and function.
Mandatory Visualizations
Caption: Experimental workflow for membrane protein solubilization using NDSB-201.
Caption: Proposed mechanism of NDSB-201 in preventing protein aggregation.
References
- 1. goldbio.com [goldbio.com]
- 2. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. interchim.fr [interchim.fr]
- 4. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. cephamls.com [cephamls.com]
Application Notes and Protocols: NDSB-201 in 2D Electrophoresis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional (2D) gel electrophoresis is a powerful technique for the separation and analysis of complex protein mixtures from biological samples. A critical step for successful 2D electrophoresis is the complete solubilization and denaturation of proteins in the sample. Incomplete solubilization or protein aggregation can lead to poor spot resolution, streaking, and loss of protein spots on the gel, ultimately compromising the accuracy and reproducibility of the experiment.
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that are effective in preventing protein aggregation and enhancing the solubilization of proteins, including membrane and nuclear proteins.[1][2][3] Unlike traditional detergents that can form micelles and interfere with isoelectric focusing (IEF), NDSB-201 does not form micelles and is easily removable by dialysis.[1][3][4] Its ability to interact with hydrophobic regions on proteins helps to keep them in solution without causing denaturation, making it a valuable additive in sample preparation for 2D electrophoresis.[3][5]
These application notes provide a detailed protocol for the use of NDSB-201 in 2D electrophoresis sample preparation to improve protein solubilization and the quality of 2D gel results.
Principle of Action
NDSB-201 is a zwitterionic compound with a hydrophilic sulfobetaine head and a short hydrophobic pyridinium (B92312) group. This structure allows it to interact with proteins in a way that prevents aggregation and enhances solubility. The proposed mechanism involves the hydrophobic group of NDSB-201 interacting with exposed hydrophobic patches on proteins, effectively shielding them from aggregation with other protein molecules.[3][5] The hydrophilic sulfobetaine group ensures the solubility of the protein-NDSB complex in the aqueous buffer. In some cases, NDSB-201 has been shown to act as a pharmacological chaperone, binding to specific pockets on a protein to stabilize its folded state and prevent aggregation.[5]
Advantages of Using NDSB-201 in 2D Electrophoresis
The inclusion of NDSB-201 in the sample rehydration buffer for the first-dimension isoelectric focusing can offer several advantages, leading to higher quality 2D gels.
| Feature | Benefit in 2D Electrophoresis Sample Preparation |
| Prevents Protein Aggregation | Reduces horizontal streaking and protein loss at the application point, leading to a higher number of detectable spots.[1][2][3][6] |
| Improves Solubilization | Enhances the extraction and solubilization of a wider range of proteins, including hydrophobic and membrane-associated proteins.[1][3][4] |
| Non-Detergent Nature | Does not form micelles, which can interfere with protein migration during isoelectric focusing.[1][3][4] |
| Zwitterionic | Maintains a neutral charge over a wide pH range, thus not altering the isoelectric point (pI) of proteins.[1][3] |
| Compatibility | Compatible with common chaotropes like urea (B33335) and thiourea, and other components of 2D electrophoresis sample buffers. |
| Easy Removal | Can be readily removed by dialysis if necessary for downstream applications.[1][3][4] |
Experimental Protocols
The following protocols provide a guideline for the incorporation of NDSB-201 into a standard 2D electrophoresis sample preparation workflow. Optimization may be required depending on the specific sample type and protein characteristics.
Materials
-
NDSB-201 (CAS Number: 15471-17-7)
-
Urea
-
Thiourea
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Carrier Ampholytes (e.g., pH 3-10)
-
Bromophenol Blue
-
Deionized water
-
Sample of interest (cells, tissue, etc.)
-
Standard laboratory equipment for cell lysis and protein quantification.
Protocol 1: Lysis/Solubilization Buffer with NDSB-201
This buffer is designed for the initial extraction and solubilization of proteins from cellular or tissue samples.
Lysis/Rehydration Buffer (Stock Solution)
| Component | Final Concentration | Amount for 10 mL |
| Urea | 7 M | 4.2 g |
| Thiourea | 2 M | 1.52 g |
| CHAPS | 4% (w/v) | 0.4 g |
| NDSB-201 | 0.5 - 2.0 M | 1.0 - 4.0 g |
| Carrier Ampholytes (pH 3-10) | 0.5% (v/v) | 50 µL |
| Deionized Water | to 10 mL |
Note: The optimal concentration of NDSB-201 may vary. It is recommended to start with 1 M and optimize as needed.
Preparation:
-
Weigh out the appropriate amounts of urea, thiourea, CHAPS, and NDSB-201.
-
In a 15 mL conical tube, add the weighed components and bring the volume to approximately 8 mL with deionized water.
-
Gently mix by inversion until all components are dissolved. Do not heat, as this can cause carbamylation of urea.
-
Add the carrier ampholytes.
-
Adjust the final volume to 10 mL with deionized water.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Sample Preparation and Rehydration of IPG Strips
-
Sample Lysis:
-
For adherent cells, wash the cells with ice-cold PBS and then add the NDSB-201 containing Lysis/Rehydration Buffer directly to the plate. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells, wash with PBS, and then resuspend the pellet in the Lysis/Rehydration Buffer.
-
For tissue samples, homogenize the tissue in the Lysis/Rehydration Buffer on ice.
-
-
Sonication and Centrifugation:
-
Sonicate the lysate on ice to shear DNA and aid in cell disruption.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble material.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents and reducing agents).
-
-
Reduction and Alkylation (Optional but Recommended):
-
To the protein sample, add DTT to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.
-
Add iodoacetamide to a final concentration of 120-240 mM and incubate for 1 hour in the dark at room temperature.
-
-
IPG Strip Rehydration:
-
Based on the protein quantification, dilute the protein sample to the desired final concentration in fresh Lysis/Rehydration Buffer (containing DTT and a small amount of Bromophenol Blue).
-
Apply the sample mixture to the channel of the IPG strip rehydration tray.
-
Place the IPG strip gel-side down onto the sample.
-
Overlay with mineral oil to prevent evaporation.
-
Allow the strip to rehydrate for at least 4 hours, or overnight at room temperature.
-
-
Isoelectric Focusing (IEF):
-
Perform the first-dimension IEF according to the manufacturer's instructions for your IEF system and IPG strips.
-
-
Equilibration and Second Dimension:
-
Following IEF, equilibrate the IPG strip in an equilibration buffer containing SDS, first with DTT and then with iodoacetamide.
-
Perform the second-dimension SDS-PAGE as per standard protocols.
-
Visualizations
Logical Relationship of NDSB-201 in Protein Solubilization
Caption: NDSB-201 prevents protein aggregation by stabilizing proteins.
Experimental Workflow for 2D Electrophoresis Sample Preparation with NDSB-201
Caption: Workflow for 2D-PAGE sample preparation using NDSB-201.
Conclusion
The use of NDSB-201 as an additive in 2D electrophoresis sample preparation offers a promising approach to overcome common challenges associated with protein insolubility and aggregation. By incorporating NDSB-201 into the lysis and rehydration buffers, researchers can expect to achieve improved resolution, a higher number of detected protein spots, and more reliable and reproducible 2D gel results. The protocols provided herein serve as a starting point for the successful application of NDSB-201 in proteomics research.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Optimal NDSB-201 Concentration in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical yet often challenging step in structural biology and drug development. Achieving well-ordered crystals suitable for X-ray diffraction analysis is frequently hindered by protein aggregation, instability, and unfavorable crystallization kinetics. Non-detergent sulfobetaines (NDSBs), such as NDSB-201 (3-(1-Pyridino)-1-propanesulfonate), are zwitterionic compounds that can mitigate these issues without denaturing the protein.[1][2] NDSB-201 acts as a protein-stabilizing agent, preventing aggregation and promoting the formation of high-quality crystals.[1][3] This document provides detailed application notes and protocols for systematically screening and optimizing the concentration of NDSB-201 to enhance the success rate of protein crystallization experiments.
NDSBs are not classified as detergents because their short hydrophobic groups prevent the formation of micelles.[1][4] Their mechanism of action involves reducing protein aggregation and aiding in the refolding and renaturation of proteins.[2][5] In some cases, NDSB-201 has been shown to bind to specific hydrophobic pockets on the protein surface, thereby stabilizing the folded state and facilitating crystallization.[3]
Data Presentation: Efficacy of NDSBs in Protein Crystallization
The following table summarizes the observed effects of NDSB compounds on various proteins, providing a quantitative basis for their inclusion in crystallization screening.
| Protein Target | NDSB Compound | NDSB Concentration | Observed Effect | Reference |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 | 1 M (in refolding buffer) | Yield of active TBRII-ECD increased up to threefold.[3] | [3] |
| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 | 50 mM (in crystallization solution) | Accelerated crystal growth from 1-2 weeks to 2-3 days.[3] | [3] |
| Malate Dehydrogenase (MDH) | NDSB-195 | Not specified | Increased crystal size from 0.1 mm to 0.4 mm.[6] | [6] |
| Lysozyme | NDSB-195 | 0.25 M | Nearly doubled protein solubility.[6] | [6] |
| Lysozyme | NDSB-195 | 0.75 M | Nearly tripled protein solubility.[6] | [6] |
Experimental Protocols
Materials and Reagents
-
Protein Sample: Purified and concentrated to a suitable level for crystallization screening (typically 5-20 mg/mL). The protein should be in a minimal buffer that ensures its stability.[7]
-
NDSB-201 Stock Solution: Prepare a 2.0 M stock solution of NDSB-201 in sterile, deionized water.[8] Pass the solution through a 0.22 µm filter to ensure sterility.[6]
-
Crystallization Screen: A commercial or in-house sparse matrix or grid screen.
-
Crystallization Plates: Sitting drop or hanging drop vapor diffusion plates.
-
Pipettes and Tips: Calibrated for accurate liquid handling.
Protocol for Screening NDSB-201 Concentration
This protocol outlines a systematic approach to screen for the optimal NDSB-201 concentration as an additive to a primary crystallization screen.
-
Initial Protein Crystallization Screen (Control):
-
Set up a standard crystallization screen with your protein of interest without any NDSB-201.
-
Pipette the recommended volumes of protein and reservoir solution into the crystallization plate wells.
-
Seal the plate and incubate at a constant temperature.
-
Monitor for crystal growth over several days to weeks. This will serve as your baseline.
-
-
Additive Screening with NDSB-201:
-
This protocol utilizes the hanging drop vapor diffusion method. Adjust volumes as necessary for sitting drop plates.
-
Preparation of Drops:
-
On a siliconized coverslip, pipette 1 µL of your protein solution.
-
To this drop, add 0.5 µL of the 2.0 M NDSB-201 stock solution. This will result in an initial NDSB-201 concentration of approximately 667 mM in the protein-additive mixture.
-
Add 1.5 µL of the reservoir solution from your primary crystallization screen to the drop. The final NDSB-201 concentration in the drop will be approximately 222 mM before equilibration.
-
-
Varying NDSB-201 Concentration: To screen a range of NDSB-201 concentrations, prepare serial dilutions of the 2.0 M NDSB-201 stock solution (e.g., 1.0 M, 0.5 M, 0.25 M, 0.1 M) and repeat the additive step with each concentration. This will allow you to test a gradient of final NDSB-201 concentrations in the crystallization drop.
-
Important Consideration: NDSB-201 is a solubilizing agent.[1] If you have a previously successful crystallization condition, the addition of NDSB-201 may prevent crystal formation. In such cases, it is necessary to gradually increase the concentration of the precipitant in the reservoir solution until crystals reappear.[6]
-
-
Observation and Optimization:
-
Carefully observe the drops under a microscope immediately after setup and then daily for the first week, followed by weekly observations.[8]
-
Record the presence of clear drops, precipitate, or crystals.
-
If initial screening with NDSB-201 yields promising results (e.g., improved crystal morphology, reduced precipitation), further optimization can be performed by fine-tuning the NDSB-201 concentration around the successful condition in a grid screen format.
-
Visualizations
Experimental Workflow
References
- 1. interchim.fr [interchim.fr]
- 2. goldbio.com [goldbio.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. scispace.com [scispace.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. hamptonresearch.com [hamptonresearch.com]
Maximizing Protein Yield from Inclusion Bodies: Application and Protocols for NDSB-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression in bacterial systems, particularly E. coli, is a cornerstone of modern biotechnology and drug development. However, a common challenge is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. Recovering active proteins from these aggregates is a critical and often rate-limiting step. Non-Detergent Sulfobetaine 201 (NDSB-201) is a zwitterionic chemical chaperone that has emerged as a powerful tool to enhance the yield of correctly folded proteins during the refolding process. This document provides detailed application notes and protocols for the effective use of NDSB-201 in recovering proteins from inclusion bodies.
NDSB-201, with the chemical name 3-(1-Pyridinio)-1-propanesulfonate, is a non-denaturing additive that aids in protein refolding by preventing aggregation of folding intermediates and stabilizing the native protein structure.[1][2] Its unique properties make it an invaluable reagent in workflows aimed at maximizing the recovery of soluble, active proteins.
Mechanism of Action: A Pharmacological Chaperone
NDSB-201 functions as a "pharmacological chaperone" by interacting with the protein during the refolding process.[1][3] Its proposed mechanism involves two key actions:
-
Prevention of Aggregation: As a protein refolds, it passes through intermediate states where hydrophobic residues can be exposed, leading to aggregation. NDSB-201 is thought to shield these exposed hydrophobic patches, preventing the protein from entering the aggregation pathway.[4]
-
Stabilization of the Folded State: X-ray crystallography studies have revealed that NDSB-201 can bind to specific pockets on the protein surface.[1][3] For instance, in the case of the Type II TGF-β receptor extracellular domain (TBRII-ECD), the pyridinium (B92312) group of NDSB-201 stacks with a phenylalanine residue, stabilizing the correctly folded conformation.[1][3]
This dual-action mechanism effectively shifts the equilibrium of the refolding process away from aggregation and towards the desired native state.
Quantitative Data on Protein Yield Improvement
The effectiveness of NDSB-201 in improving protein yield has been demonstrated for various proteins. The following table summarizes the quantitative data from a key study on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD).
| Protein | Initial Material | Refolding Conditions | Final Yield | Fold Increase | Reference |
| TBRII-ECD-PR | 50 mg of urea-solubilized inclusion bodies | 75 mM Tris (pH 8.0), 1 M NDSB-201 , 2 mM GSH, 0.5 mM GSSG, 4°C, 40h | 8–13 mg of purified protein | Up to 3-fold higher than without NDSB-201 | [1][2] |
It is important to note that the optimal concentration of NDSB-201 and its efficacy can be protein-dependent. For some proteins, such as certain recombinant three-finger proteins (rTFPs), the use of NDSB-201 has been reported to not be beneficial and in some cases led to precipitation.[5] Therefore, optimization for each specific target protein is recommended.
Experimental Protocols
This section provides detailed protocols for the use of NDSB-201 in the recovery of proteins from inclusion bodies. The overall workflow involves the isolation and washing of inclusion bodies, solubilization of the aggregated protein, and subsequent refolding in the presence of NDSB-201.
Protocol 1: Washing of Inclusion Bodies with NDSB-201
This protocol is adapted for washing inclusion bodies to remove contaminants prior to solubilization. Using NDSB-201 in the wash step can help to remove non-specifically bound proteins.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
Wash Buffer A (Lysis Buffer with 1% Triton X-100)
-
Wash Buffer B (Lysis Buffer with 0.125 M NDSB-201)
-
Lysis equipment (e.g., sonicator, high-pressure homogenizer)
-
High-speed centrifuge
Procedure:
-
Resuspend the cell paste in Lysis Buffer.
-
Lyse the cells using the chosen method.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
Resuspend the pellet in Wash Buffer A and incubate for 15-30 minutes with gentle agitation.
-
Centrifuge as in step 3 and discard the supernatant.
-
Resuspend the pellet in Wash Buffer B and incubate for 15 minutes at room temperature with slow stirring.
-
Centrifuge as in step 3 and discard the supernatant.
-
Repeat the wash with Lysis Buffer to remove residual NDSB-201.
-
The washed inclusion body pellet is now ready for solubilization.
Protocol 2: Refolding of Solubilized Protein using NDSB-201
This protocol describes the refolding of the denatured protein by dilution into a buffer containing a high concentration of NDSB-201.
Materials:
-
Washed inclusion body pellet
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0, with a reducing agent like 10 mM DTT if the protein has disulfide bonds)
-
Refolding Buffer (e.g., 75 mM Tris-HCl, pH 8.0, 1 M NDSB-201 , with a redox system like 2 mM GSH and 0.5 mM GSSG for proteins with disulfide bonds)[1][2]
-
Dialysis tubing and buffer for buffer exchange
Procedure:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate with gentle agitation at room temperature for 1-2 hours or until the pellet is fully dissolved.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.
-
Determine the protein concentration in the supernatant.
-
Initiate refolding by rapid dilution of the solubilized protein into the chilled Refolding Buffer. A 1:10 to 1:100 dilution is common, aiming for a final protein concentration of 0.1-1.0 mg/mL.
-
Incubate the refolding mixture at a low temperature (e.g., 4°C) for 24-48 hours with gentle stirring.[1][2]
-
After incubation, remove the NDSB-201 and other refolding components by dialysis against a suitable buffer for downstream purification.
-
Proceed with purification of the refolded protein using appropriate chromatography techniques.
Concluding Remarks
NDSB-201 is a highly effective reagent for improving the yield of functional proteins from inclusion bodies. Its ability to act as a chemical chaperone, preventing aggregation and stabilizing the native protein conformation, makes it a valuable addition to the protein refolding toolbox. The protocols provided here offer a starting point for the application of NDSB-201. However, as with any protein refolding procedure, optimization of parameters such as NDSB-201 concentration, pH, temperature, and refolding time is crucial for achieving the highest possible yield for a specific protein of interest.
References
- 1. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Protein Refolding Screen Method using the DGR Approach Reveals that Time and Secondary TSA are Essential Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Notes and Protocols: Efficient Removal of NDSB-201 from Protein Samples by Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-detergent sulfobetaines (NDSBs), such as NDSB-201, are valuable tools in protein biochemistry. They are zwitterionic compounds that can enhance the solubility of proteins, prevent aggregation, and facilitate protein refolding without acting as denaturing detergents.[1][2] A key advantage of NDSB-201 is its small molecular weight (approximately 201.24 g/mol ) and its inability to form micelles, which allows for its straightforward removal from a protein sample through dialysis.[1][2] This application note provides a detailed protocol for the efficient removal of NDSB-201 from protein samples using dialysis, ensuring high protein recovery and purity for downstream applications.
NDSBs are known to be highly soluble in aqueous solutions and generally do not significantly alter the pH of well-buffered systems.[1][3] Their utility is particularly noted in the refolding of proteins from inclusion bodies and in stabilizing proteins for crystallization.[4][5] The successful removal of NDSB-201 is critical when the presence of this small molecule could interfere with subsequent analytical techniques or biological assays.
Principles of NDSB-201 Removal by Dialysis
Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane.[6] The protein sample containing NDSB-201 is placed within a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). This membrane allows small molecules like NDSB-201 to pass through into a larger volume of buffer (the dialysate), while retaining the larger protein molecules.[6]
The efficiency of NDSB-201 removal is governed by several factors:
-
Concentration Gradient: The difference in the concentration of NDSB-201 between the sample and the dialysate is the driving force for diffusion.[7]
-
Dialysate Volume: A large volume of dialysate relative to the sample volume maintains a steep concentration gradient, thereby enhancing the removal efficiency.[7]
-
Buffer Changes: Periodic replacement of the dialysate with fresh buffer re-establishes the concentration gradient, leading to more complete removal of NDSB-201.[7]
-
Dialysis Membrane MWCO: The pore size of the membrane must be large enough to allow the passage of NDSB-201 but small enough to retain the protein of interest.
-
Temperature and Agitation: Higher temperatures can increase the rate of diffusion, although lower temperatures (e.g., 4°C) are often used to maintain protein stability.[7] Gentle stirring of the dialysate prevents the localized buildup of NDSB-201 at the membrane surface and ensures a consistent concentration gradient.[6]
Quantitative Analysis of NDSB-201 Removal
The following table provides a theoretical yet practical illustration of the progressive removal of NDSB-201 from a protein sample through sequential dialysis steps. This example assumes a starting concentration of 1 M NDSB-201, which is often used in protein refolding protocols.[3] The calculations are based on the principle that at equilibrium, the concentration of the small molecule will be the same inside and outside the dialysis bag. With a dialysate-to-sample volume ratio of 200:1, each dialysis step results in an approximate 200-fold reduction of the NDSB-201 concentration.[8]
| Dialysis Step | Duration (hours) | Temperature (°C) | Dialysate:Sample Volume Ratio | NDSB-201 Concentration (M) (Inside Bag) | Percent Removal (%) |
| Initial Sample | 0 | 4 | - | 1.0 | 0 |
| Buffer Change 1 | 4 | 4 | 200:1 | ~0.005 | 99.5 |
| Buffer Change 2 | 4 | 4 | 200:1 | ~0.000025 | 99.9975 |
| Overnight Dialysis | 12-16 | 4 | 200:1 | ~0.000000125 | >99.9999 |
Note: The final concentrations are estimations assuming equilibrium is reached at each step. Actual removal efficiency may vary based on the specific protein, dialysis setup, and other experimental conditions.
Experimental Protocol
This protocol outlines a standard procedure for the removal of NDSB-201 from a protein sample.
Materials
-
Protein sample containing NDSB-201
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa, 7 kDa, or 10 kDa, ensuring it is significantly smaller than the molecular weight of the protein of interest)
-
Dialysis buffer (a buffer in which the protein is stable and soluble, e.g., Tris-HCl, PBS)
-
Large beaker or container for the dialysate
-
Magnetic stir plate and stir bar
-
Clips for dialysis tubing (if applicable)
-
Refrigerator or cold room (4°C)
Procedure
-
Preparation of Dialysis Membrane:
-
Cut the required length of dialysis tubing and hydrate (B1144303) it in dialysis buffer for at least 30 minutes. If using a dialysis cassette, prepare it according to the manufacturer's instructions.
-
-
Sample Loading:
-
Securely close one end of the dialysis tubing with a clip.
-
Carefully load the protein sample into the dialysis bag, leaving some space at the top to allow for potential sample dilution due to osmosis.
-
Remove any air bubbles and securely close the other end of the tubing with a second clip.
-
-
First Dialysis Step:
-
Place the sealed dialysis bag into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the volume of the sample.[8]
-
Add a magnetic stir bar to the beaker and place it on a stir plate in a cold room or refrigerator (4°C).
-
Stir the buffer gently to ensure continuous mixing.
-
Dialyze for 2-4 hours.
-
-
Subsequent Buffer Changes:
-
After the initial dialysis period, carefully remove the dialysis bag and place it in a fresh container of cold dialysis buffer.
-
Repeat the dialysis for another 2-4 hours.
-
For the final step, perform an overnight dialysis (12-16 hours) with a fresh change of buffer to ensure maximal removal of NDSB-201.
-
-
Sample Recovery:
-
After the final dialysis step, remove the dialysis bag from the buffer.
-
Carefully open one end of the bag and transfer the protein sample to a clean tube.
-
The protein sample is now depleted of NDSB-201 and ready for downstream applications.
-
Mandatory Visualizations
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. goldbio.com [goldbio.com]
- 3. interchim.fr [interchim.fr]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation with NDSB-201
Welcome to the technical support center for troubleshooting protein precipitation when using the non-detergent sulfobetaine (B10348), NDSB-201. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein solubilization, refolding, and stabilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-201 and how does it prevent protein precipitation?
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a zwitterionic, non-detergent sulfobetaine that aids in the solubilization and stabilization of proteins.[1] Unlike detergents, NDSBs like NDSB-201 do not form micelles and are generally non-denaturing, even at high concentrations.[2][3] NDSB-201 helps prevent protein aggregation and precipitation by:
-
Acting as a pharmacological chaperone: It can bind to hydrophobic patches on the surface of proteins or folding intermediates, preventing them from interacting with each other and aggregating.[4]
-
Stabilizing the folded state: By interacting with aromatic residues on the protein surface, NDSB-201 can stabilize the native conformation.[4]
-
Improving solubility: It enhances the solubility of proteins in aqueous solutions.
Q2: My protein is still precipitating even after adding NDSB-201. What are the common causes?
Even with the use of NDSB-201, protein precipitation can occur due to several factors that are protein-specific or related to the experimental conditions. These can include:
-
Suboptimal NDSB-201 Concentration: The concentration of NDSB-201 is critical and needs to be optimized for each specific protein.
-
Incorrect Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact protein stability.
-
High Protein Concentration: The concentration of the protein itself may be too high, favoring aggregation.[2]
-
Temperature: Temperature can affect the rate of aggregation.[2]
-
Presence of Contaminants: Impurities from the expression and lysis steps can sometimes promote precipitation.
-
Ineffective for Strongly Aggregated Proteins: NDSB-201 is effective at preventing non-specific interactions but may not be able to disrupt strongly aggregated proteins.[3]
Q3: How do I optimize the concentration of NDSB-201 for my protein?
The optimal concentration of NDSB-201 is protein-dependent. A good starting point is to screen a range of concentrations. A typical useful concentration range for NDSB in protein samples is 0.5 M to 1.0 M.[5] For refolding experiments, concentrations up to 1 M have been used effectively.[4]
Troubleshooting Guide
If you are experiencing protein precipitation despite using NDSB-201, follow this systematic troubleshooting guide.
Step 1: Re-evaluate and Optimize NDSB-201 Concentration
Your initial NDSB-201 concentration may not be optimal. It is recommended to perform a screening experiment to determine the best concentration for your specific protein.
Experimental Protocol: NDSB-201 Concentration Screening
-
Prepare a stock solution of your protein in its initial buffer (without NDSB-201).
-
Set up a series of small-scale experiments in microcentrifuge tubes or a 96-well plate.
-
To each tube/well, add your protein to a consistent final concentration.
-
Add varying final concentrations of NDSB-201 to each tube/well (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Incubate under the conditions of your main experiment (e.g., specific temperature and time for refolding).
-
Visually inspect for precipitation and/or measure the absorbance at 600 nm to quantify turbidity.
-
Analyze the soluble fraction by SDS-PAGE to determine the concentration at which your protein remains most soluble.
Step 2: Optimize Buffer Conditions
The composition of your buffer plays a crucial role in protein stability.
-
pH: Ensure the pH of your buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein. Proteins are least soluble at their pI.
-
Ionic Strength: The effect of salt concentration is protein-dependent. While NDSB-201 can sometimes substitute for high salt concentrations, for some proteins, the addition of NaCl (e.g., 150-500 mM) can improve solubility.[3] It is advisable to screen a range of salt concentrations.
-
Buffer Type: The choice of buffering agent can influence protein stability. Consider screening different buffers (e.g., Tris, HEPES, Phosphate) at the desired pH.
Step 3: Consider Protein Concentration and Temperature
-
Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[2] If possible, try performing your experiment at a lower protein concentration.
-
Temperature: Lower temperatures generally reduce the rate of aggregation.[2] If your experiment is being performed at room temperature, consider moving it to 4°C.
Step 4: Utilize Synergistic Additives
If optimizing the above parameters is not sufficient, consider using other stabilizing additives in conjunction with NDSB-201.
Table 1: Synergistic Additives to Use with NDSB-201
| Additive Class | Example Additives | Typical Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sorbitol, Sucrose, Trehalose | 5-20% (v/v) for Glycerol; 0.1-1 M for others | Preferentially excluded from the protein surface, promoting protein hydration and stabilizing the native state. |
| Amino Acids | L-Arginine, L-Proline | 0.1-1 M | Can suppress aggregation by interacting with hydrophobic surfaces and stabilizing folding intermediates. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of incorrect disulfide bonds, which can lead to aggregation. |
| Redox Systems | Reduced/Oxidized Glutathione (GSH/GSSG) | 1-10 mM (e.g., 2 mM GSH / 0.5 mM GSSG)[4] | Facilitates proper disulfide bond formation during refolding. |
Experimental Protocols
Protocol 1: General Protein Refolding Using NDSB-201
This protocol is a starting point and should be optimized for your specific protein.
-
Solubilize Inclusion Bodies: Resuspend the inclusion body pellet in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Clarify the Lysate: Centrifuge at high speed to remove any insoluble material.
-
Prepare Refolding Buffer: Prepare a refolding buffer containing the optimized concentration of NDSB-201 (e.g., 1 M), a suitable buffer (e.g., 75 mM Tris-HCl pH 8.0), and a redox system if your protein has disulfide bonds (e.g., 2 mM GSH, 0.5 mM GSSG).[4] Chill the buffer to 4°C.
-
Initiate Refolding by Dilution: Slowly add the denatured protein solution dropwise into the vigorously stirring, chilled refolding buffer. Aim for a final protein concentration of approximately 0.1 mg/mL.[4]
-
Incubate: Continue stirring at 4°C for a predetermined time (e.g., 24-48 hours).[4]
-
Analyze Refolding: Assess the amount of soluble, correctly folded protein using appropriate methods (e.g., SDS-PAGE of soluble and insoluble fractions, activity assays, size-exclusion chromatography).
Visualizations
Caption: Troubleshooting workflow for protein precipitation when using NDSB-201.
Caption: Mechanism of NDSB-201 in preventing protein aggregation.
References
- 1. goldbio.com [goldbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
how to optimize NDSB-201 concentration for a specific protein
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to optimize the concentration of NDSB-201 for a specific protein.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-201 and how does it work?
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, which is a zwitterionic compound used to stabilize and solubilize proteins.[1] Unlike detergents, NDSBs have short hydrophobic groups that prevent them from forming micelles, which allows for their easy removal by dialysis.[2][3][4] NDSB-201 is thought to work by interacting with hydrophobic regions on the protein surface, which shields them from aggregation and promotes proper folding.
Q2: What is the typical concentration range for NDSB-201?
The typical concentration of NDSB-201 used in protein solutions is between 0.5 M and 1.0 M.[3] However, the optimal concentration is highly dependent on the specific protein and the experimental conditions. Therefore, it is crucial to empirically determine the ideal concentration for your protein of interest.
Q3: When should I consider using NDSB-201?
NDSB-201 is beneficial in a variety of applications, including:
-
Improving the solubilization of proteins , especially those expressed in inclusion bodies in bacterial systems.
-
Preventing protein aggregation during purification, refolding, and storage.[4][5]
-
Facilitating the renaturation of chemically or thermally denatured proteins.[4][5]
-
Increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins.[6]
Q4: Can NDSB-201 affect the activity of my protein?
While NDSB-201 is generally considered non-denaturing, it is essential to verify that it does not negatively impact the biological activity of your specific protein.[4][6] After determining the optimal concentration for solubility and stability, you should perform a functional assay (e.g., enzyme kinetics, binding assay) to confirm that the protein remains active.
Q5: How do I remove NDSB-201 from my protein sample?
NDSB-201 can be easily removed from a protein solution by dialysis, due to its inability to form micelles.[2][4][5]
Experimental Protocol: Optimizing NDSB-201 Concentration
This protocol describes a method for determining the optimal NDSB-201 concentration for solubilizing and stabilizing a target protein.
1. Materials
-
Target protein (e.g., purified, in inclusion bodies)
-
NDSB-201 powder
-
Base buffer (e.g., Tris-HCl, HEPES) appropriate for your protein
-
Additives (e.g., NaCl, glycerol, DTT, EDTA)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader
-
Method for assessing protein activity (e.g., enzyme assay kit)
2. Procedure
-
Prepare a 2 M stock solution of NDSB-201 in your chosen base buffer. Ensure the pH of the buffer is stable after adding NDSB-201; a buffer concentration of at least 25 mM is recommended.[3] The solution can be sterile-filtered using a 0.22 µm filter.[6]
-
Set up a concentration gradient of NDSB-201. In separate microcentrifuge tubes or wells of a 96-well plate, prepare a series of buffers with varying NDSB-201 concentrations (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M). Keep the concentrations of the base buffer and other additives constant across all samples.
-
Add your protein to each buffer condition. If starting with inclusion bodies, a preliminary solubilization step in a strong denaturant like urea (B33335) or guanidine (B92328) hydrochloride may be necessary before dilution into the NDSB-201-containing refolding buffers.[8][9]
-
Incubate the samples. The incubation time and temperature will depend on your specific protein. A common starting point is to incubate at 4°C for 12-24 hours.[10]
-
Assess protein solubility. Centrifuge the samples to pellet any aggregated protein. Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm) or a protein quantification assay (e.g., BCA assay).
-
Evaluate protein activity. If your protein has a measurable activity (e.g., enzymatic activity), perform a functional assay on the soluble fraction from each NDSB-201 concentration.
-
Analyze the results. Compare the protein solubility and activity across the different NDSB-201 concentrations to determine the optimal condition.
Quantitative Data Summary
The following table summarizes the effect of NDSB-201 on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD), demonstrating a significant increase in the yield of active protein.
| NDSB-201 Concentration | Relative Yield of Active TBRII-ECD |
| 0 M (Control) | 1x |
| 1.0 M | Up to 3x |
Data adapted from a study on the refolding of TBRII-ECD, which found that 1 M NDSB-201 in the refolding buffer resulted in up to a threefold higher yield of active protein compared to the control without NDSB-201.[7]
Visual Guides
Troubleshooting Guide
Problem: Protein still precipitates after adding NDSB-201.
Problem: Protein is soluble but inactive.
-
Possible Cause: The concentration of NDSB-201 may be interfering with the protein's native conformation or active site.
-
Solution: Test lower concentrations of NDSB-201 to find a balance between solubility and activity. It is also important to ensure that other buffer components, such as pH and ionic strength, are optimal for the protein's function.
-
-
Possible Cause: The protein may have misfolded during the refolding process.
-
Possible Cause: Essential cofactors may be absent from the buffer.
-
Solution: Ensure that any necessary cofactors or metal ions for your protein's activity are present in the final buffer after the addition of NDSB-201.
-
References
- 1. cephamls.com [cephamls.com]
- 2. goldbio.com [goldbio.com]
- 3. interchim.fr [interchim.fr]
- 4. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 5. NDSB-201 A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. Zwitterionic over a wide pH range. Easily removed by dialysis. | 15471-17-7 [sigmaaldrich.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kiesslinglab.com [kiesslinglab.com]
Technical Support Center: Overcoming Challenges in Refolding Proteins with NDSB-201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully refolding proteins using NDSB-201.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during protein refolding experiments with NDSB-201.
| Problem | Potential Cause | Suggested Solution |
| Low Refolding Yield | Suboptimal NDSB-201 concentration. | Test a range of NDSB-201 concentrations, typically between 0.5 M and 1.0 M, to find the optimal concentration for your specific protein.[1][2] For some proteins, concentrations as low as 0.125 M have been used effectively in washing steps.[3] |
| Incorrect buffer pH or composition. | Ensure the buffer pH is stable and appropriate for your protein. Use a buffer concentration of at least 25 mM, as high concentrations of NDSB-201 can cause pH shifts in poorly buffered systems.[2][4] Consider screening different buffer systems. | |
| Presence of protein aggregates. | Reduce the protein concentration during the refolding process to minimize intermolecular interactions that lead to aggregation.[5][6] Perform refolding at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[1][5] | |
| Inefficient removal of denaturant. | Use rapid dilution of the denatured protein into the refolding buffer to quickly lower the denaturant concentration.[6][7] Dialysis can also be used to remove NDSB-201 and other small molecules after refolding.[4][8][9] | |
| Protein Precipitation upon NDSB-201 Addition | Protein is highly prone to aggregation. | Add NDSB-201 to the refolding buffer before adding the denatured protein.[2][4] This allows NDSB-201 to be present to prevent aggregation as the protein begins to refold. |
| NDSB-201 concentration is too high. | While generally non-denaturing, extremely high concentrations might not be optimal for all proteins.[8] Titrate the NDSB-201 concentration downwards to find the optimal point. | |
| No Improvement in Refolding with NDSB-201 | The protein may not benefit from NDSB-201. | NDSB-201 is a protein-specific additive.[8] Consider screening other refolding additives or a combination of additives. A synergistic interaction has been observed between NDSB-201 and the reducing agent Bis-mercaptoacetamide cyclohexane (B81311) (BMC) for some proteins.[10] |
| Incorrect refolding conditions. | Optimize other parameters such as temperature, pH, and the presence of a redox system (e.g., GSH/GSSG) for proteins with disulfide bonds.[1][6] | |
| Difficulty Removing NDSB-201 After Refolding | NDSB-201 does not form micelles. | NDSB-201 can be easily removed by dialysis due to its inability to form micelles.[4][8][9] Standard chromatographic techniques can also be employed for purification. |
Frequently Asked Questions (FAQs)
Q1: What is NDSB-201 and how does it work in protein refolding?
A1: NDSB-201 (Non-detergent sulfobetaine-201) is a zwitterionic chemical compound that aids in protein refolding by preventing aggregation.[8][11] Unlike detergents, it does not form micelles and is non-denaturing, even at high concentrations.[4][8] It is thought to interact with hydrophobic regions on protein folding intermediates, preventing them from aggregating and allowing them to proceed to their native conformation.[4][11] For some proteins, NDSB-201 has been shown to act as a pharmacological chaperone by binding to a specific pocket on the protein, thereby stabilizing the folded state.[1][12]
Q2: What is the optimal concentration of NDSB-201 to use?
A2: The optimal concentration of NDSB-201 is protein-dependent. A good starting point for screening is between 0.5 M and 1.0 M in the refolding buffer.[1][2] However, for washing inclusion bodies, concentrations as low as 0.125 M have been shown to be effective.[3] It is recommended to perform a concentration titration to determine the ideal concentration for your specific protein.
Q3: Can NDSB-201 be used with other refolding additives?
A3: Yes, NDSB-201 can be used in conjunction with other refolding additives. For proteins containing disulfide bonds, it is often used with a redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG).[1] A synergistic effect has been reported between NDSB-201 and the reducing agent Bis-mercaptoacetamide cyclohexane (BMC) for the refolding of certain proteins.[10] Combining NDSB-201 with other additives like sugars or detergents may also enhance refolding yields for specific proteins.[13]
Q4: What is the effect of temperature on protein refolding with NDSB-201?
A4: Temperature can significantly impact protein refolding. Lowering the temperature, often to 4°C, can slow down the aggregation process, giving the protein more time to fold correctly in the presence of NDSB-201.[1][5] However, some protocols suggest that refolding at room temperature can sometimes yield a greater fraction of active protein with less aggregation.[3] The optimal temperature should be determined empirically for each protein.
Q5: How can I remove NDSB-201 after the refolding process?
A5: NDSB-201 is highly soluble in water and does not form micelles, which simplifies its removal.[4][8] Dialysis is a common and effective method for removing NDSB-201 from the refolded protein solution.[4][8][9] Standard protein purification techniques, such as size-exclusion or ion-exchange chromatography, can also be used.
Experimental Protocols
Protocol 1: Screening for Optimal NDSB-201 Concentration in a 96-Well Plate Format
This protocol is adapted from a high-throughput screen for the refolding of the TBRII-ECD protein.[7]
Objective: To determine the optimal NDSB-201 concentration for refolding a target protein.
Materials:
-
Purified, denatured target protein (e.g., in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
NDSB-201 stock solution (e.g., 2 M).
-
Refolding buffer (e.g., 75 mM Tris-HCl, pH 8.0). For proteins with disulfide bonds, supplement with a redox couple like 2 mM GSH and 0.5 mM GSSG.[1]
-
96-well microplates.
-
Assay to quantify correctly folded protein (e.g., ELISA, enzymatic activity assay).
Procedure:
-
Prepare a series of refolding buffers in the wells of a 96-well plate containing different concentrations of NDSB-201 (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Initiate the refolding by rapidly diluting the denatured protein into each well to a final protein concentration in the low µg/mL range.[7]
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 12-24 hours) to allow for refolding.[7]
-
Assess the amount of correctly folded protein in each well using a specific assay.
-
Compare the results to identify the NDSB-201 concentration that yields the highest amount of active protein.
Protocol 2: Inclusion Body Washing and Solubilization for Refolding with NDSB-201
This protocol is based on the iFOLD Protein Refolding System 2.[3]
Objective: To prepare purified and denatured protein from inclusion bodies for subsequent refolding.
Materials:
-
Cell paste containing inclusion bodies.
-
Cell Resuspension Buffer: 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, 5% glycerol, pH 8.0.
-
IB Wash Buffer: 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, 0.125 M NDSB-201, 5% glycerol, pH 8.0.
-
Denaturation Buffer: 50 mM Tris-HCl, 0.2 M NaCl, 2.0 mM EDTA, 7.0 M Guanidine Hydrochloride (GuHCl), pH 8.0.
Procedure:
-
Resuspend the cell paste in Cell Resuspension Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge to pellet the inclusion bodies. Discard the supernatant.
-
Resuspend the inclusion body pellet completely in IB Wash Buffer.
-
Centrifuge and discard the supernatant.
-
To remove residual NDSB-201, resuspend the pellet in Cell Resuspension Buffer.
-
Centrifuge and discard the supernatant. The purified inclusion bodies are now ready for solubilization.
-
Resuspend the washed inclusion body pellet in Denaturation Buffer and stir at room temperature to solubilize the protein.
-
Centrifuge to remove any insoluble material. The supernatant contains the denatured protein ready for the refolding step.
Visualizations
References
- 1. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. NDSB-201 A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. Zwitterionic over a wide pH range. Easily removed by dialysis. | 15471-17-7 [sigmaaldrich.com]
- 10. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 12. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
managing NDSB-201 interference with downstream applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NDSB-201 in downstream applications.
Introduction to NDSB-201
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, a zwitterionic compound widely used in protein chemistry. Its primary function is to solubilize and stabilize proteins, prevent aggregation, and aid in the refolding of proteins from inclusion bodies.[1] Unlike traditional detergents, NDSB-201 is non-denaturing, even at high concentrations, and does not form micelles.[1][2]
Key Properties of NDSB-201:
| Property | Value | Reference |
| Molecular Weight | 201.24 g/mol | [1] |
| Form | White powder | - |
| Solubility | Highly soluble in water (>2 M) | [2] |
| Charge | Zwitterionic over a wide pH range | [2] |
| UV Absorbance (280 nm) | Does not absorb significantly | - |
| Micelle Formation | Does not form micelles | [1][2] |
| Removal | Easily removed by dialysis | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of NDSB-201?
A1: NDSB-201 is primarily used as a protein-specific additive to solubilize and stabilize proteins at non-denaturing concentrations, which helps to prevent protein aggregation.[1] It is particularly useful in the refolding and renaturing of proteins expressed in bacterial systems and found in inclusion bodies.[1]
Q2: How does NDSB-201 differ from detergents like CHAPS?
A2: Unlike detergents such as CHAPS, NDSB-201 is non-denaturing, even at higher concentrations.[1] It does not form micelles due to its short hydrophobic group, making it easier to remove from protein samples.[1][2]
Q3: Can NDSB-201 interfere with protein quantification assays?
A3: NDSB-201 does not significantly absorb in the near UV range (280 nm), suggesting minimal interference with UV-based protein quantification methods. It has also been reported not to interfere with certain colorimetric assays, such as those using p-nitrophenylphosphate and o-nitrophenyl beta-galactopyranoside as substrates.[3] However, it is always recommended to perform a buffer blank control containing NDSB-201 to ensure accuracy.
Q4: Is NDSB-201 compatible with enzymatic assays?
A4: Most enzymes remain active in the presence of NDSB compounds.[2][3] However, as with any additive, it is crucial to perform control experiments to confirm that NDSB-201 does not affect the activity of your specific enzyme of interest.
Troubleshooting Guides for Downstream Applications
While NDSB-201 is designed to be benign in many applications, its presence, particularly at high concentrations, can potentially interfere with sensitive downstream techniques.
Mass Spectrometry (MS)
Potential Issue: Ion suppression or the appearance of adducts in mass spectra. Although not a detergent, high concentrations of any non-volatile additive can interfere with the ionization process in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).
Troubleshooting Steps:
-
Removal of NDSB-201: The most effective way to prevent interference is to remove NDSB-201 from the sample prior to MS analysis. Dialysis is the recommended method.
-
Sample Clean-up: Utilize reversed-phase clean-up cartridges (e.g., C18) to desalt and remove small molecule contaminants from your peptide samples after digestion.
-
Optimize MS Parameters: If removal is incomplete, adjust MS parameters to minimize the impact of contaminants. This may include optimizing the spray voltage, capillary temperature, and gas flow.
Experimental Protocol: NDSB-201 Removal by Dialysis for MS Analysis
This protocol is designed to efficiently remove NDSB-201 from protein samples destined for mass spectrometry.
Materials:
-
Protein sample containing NDSB-201
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3.5-10 kDa for most proteins.
-
Dialysis buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0, for samples intended for tryptic digestion)
-
Stir plate and stir bar
-
Beakers or flasks
Procedure:
-
Select Dialysis Membrane: Choose a dialysis membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of your protein of interest to ensure its retention.
-
Prepare Dialysis Unit: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions. For dialysis cassettes, briefly rinse with distilled water.
-
Load Sample: Carefully load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis:
-
Place the sealed dialysis unit in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.[4]
-
Place the beaker on a stir plate and add a stir bar. Stir gently at 4°C.
-
Change the dialysis buffer every 2-4 hours for a total of 3-4 buffer changes. An overnight dialysis for the final change is also common.
-
-
Sample Recovery: Carefully remove the sample from the dialysis unit.
-
Quantify Protein: Determine the protein concentration after dialysis.
-
Proceed with Downstream Processing: The sample is now ready for protein digestion and MS analysis.
2D Gel Electrophoresis
Potential Issue: Streaking or poor focusing in the first dimension (isoelectric focusing - IEF). NDSB-201 is zwitterionic and, if present at high concentrations, could potentially interfere with the establishment of the pH gradient in the IEF strip.
Troubleshooting Steps:
-
Remove NDSB-201: As with mass spectrometry, dialysis is the most effective method to remove NDSB-201 prior to 2D-PAGE.
-
Protein Precipitation: An alternative to dialysis is to precipitate the protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. This will leave NDSB-201 in the supernatant. Note that some proteins may not be efficiently resolubilized after precipitation.
-
Optimize IEF Conditions: If complete removal is not feasible, try optimizing the IEF protocol. This may include extending the rehydration time or applying a low voltage for an initial period to allow salts to migrate out of the strip.
Immunoassays (ELISA, Western Blot)
Potential Issue: While less common, high concentrations of NDSB-201 could potentially interfere with protein binding to ELISA plates or membranes, or with antibody-antigen interactions.
Troubleshooting Steps:
-
Reduce NDSB-201 Concentration: If you suspect interference, the first step is to reduce the concentration of NDSB-201 in your sample. This can be achieved by dilution or, more effectively, by dialysis.
-
Optimize Blocking and Washing Steps: Ensure that your blocking and washing steps are robust. Increasing the duration or number of washes can help to remove any residual interfering substances.
-
Control Experiments: Perform control experiments with and without NDSB-201 in your sample buffer to determine if it is indeed the cause of the issue.
Visualizations
Experimental Workflow: NDSB-201 Removal for Downstream Applications
Caption: Workflow for removing NDSB-201 before downstream analysis.
Logical Relationship: Troubleshooting NDSB-201 Interference
Caption: Decision tree for troubleshooting potential NDSB-201 issues.
Hypothetical Signaling Pathway: TGF-β Signaling
As no specific signaling pathway directly affected by NDSB-201 was identified in the literature, this diagram illustrates the TGF-β signaling pathway, for which NDSB-201 has been used to study one of its receptors.[5]
Caption: Simplified diagram of the TGF-β signaling pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
tips for improving the efficiency of NDSB-201 in protein solubilization
For researchers, scientists, and drug development professionals grappling with the challenges of protein insolubility, Non-Detergent Sulfobetaine 201 (NDSB-201) has emerged as a powerful tool. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the use of NDSB-201, enhancing the efficiency of protein solubilization and recovery.
NDSB-201 is a zwitterionic chemical compound that facilitates the solubilization and renaturation of proteins without the harsh, denaturing effects of traditional detergents.[1][2] Its unique properties make it an invaluable reagent in a wide range of applications, from basic research to the development of protein-based therapeutics.[3]
Understanding the Mechanism of NDSB-201
NDSB-201's efficacy lies in its ability to prevent protein aggregation.[3] It is believed that the short hydrophobic group of NDSB-201 interacts with hydrophobic regions on the protein surface, shielding them from aggregation-promoting interactions with other protein molecules.[4][5] Unlike conventional detergents, NDSB-201 does not form micelles, which contributes to its non-denaturing nature.[1][2] X-ray crystallography studies have revealed that NDSB-201 can bind to specific pockets on a protein's surface, further stabilizing the folded state and preventing aggregation.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of NDSB-201 in protein solubilization.
Q1: What is the optimal concentration of NDSB-201 to use?
A typical starting concentration for NDSB-201 is between 0.5 M and 1.0 M.[1][6] However, the optimal concentration is protein-dependent and should be determined empirically. For particularly challenging proteins, a concentration screening experiment is recommended.
Q2: At what pH and temperature should I perform solubilization with NDSB-201?
A common starting point is a buffer with a pH of 8.0, with the solubilization and subsequent steps carried out at 4°C to enhance protein stability.[3] However, the optimal pH and temperature can vary depending on the specific protein's isoelectric point (pI) and stability profile. It is advisable to maintain the buffer pH at least one to two units away from the protein's pI to increase solubility.
Q3: Can NDSB-201 be used in combination with other reagents like urea (B33335) or detergents?
Yes, NDSB-201 can be used synergistically with other solubilizing agents. For highly aggregated proteins, such as those found in inclusion bodies, initial solubilization with a strong denaturant like 8 M urea or 6 M guanidine (B92328) hydrochloride may be necessary before proceeding with refolding in a buffer containing NDSB-201.[3][7] It can also be used with mild detergents to enhance the solubilization of membrane proteins.
Q4: Will NDSB-201 interfere with downstream applications like protein quantification assays or mass spectrometry?
NDSB-201 does not significantly interfere with colorimetric assays such as those using p-nitrophenylphosphate.[4] However, for assays like the Bradford or BCA protein assays, it is always recommended to perform a buffer blank and to ensure that the protein standards are in a similar buffer composition as the sample for accurate quantification.[8][9] NDSB-201 is generally compatible with mass spectrometry as it can be easily removed by dialysis due to its small size and inability to form micelles.[1][2]
Q5: How can I remove NDSB-201 after solubilization?
Due to its non-micellar nature and low molecular weight, NDSB-201 can be readily removed from the protein solution by standard dialysis or diafiltration methods.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during protein solubilization with NDSB-201.
| Problem | Possible Cause | Solution |
| Protein fails to solubilize or solubilization is incomplete. | NDSB-201 concentration is too low. | Gradually increase the NDSB-201 concentration up to 2.0 M. |
| The protein is highly aggregated and resistant to mild solubilization. | For inclusion bodies, pre-solubilize with a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) before refolding in NDSB-201 containing buffer.[3][7] | |
| The buffer pH is close to the protein's isoelectric point (pI). | Adjust the buffer pH to be at least 1-2 units away from the pI of the target protein. | |
| Protein precipitates after initial solubilization. | The concentration of a precipitant (e.g., salt) is too high in the presence of NDSB-201. | NDSB-201 is a solubilizing agent, so you may need to adjust the concentration of other buffer components. If precipitation occurs upon adding a precipitant, gradually increase its concentration to find the new optimal point.[1] |
| The protein is unstable at the experimental temperature. | Perform all steps at a lower temperature (e.g., 4°C). | |
| Low yield of active protein after refolding. | Incorrect redox environment for proteins with disulfide bonds. | Optimize the ratio of reduced and oxidized glutathione (B108866) in the refolding buffer. A common starting point is a combination of 2 mM reduced glutathione (GSH) and 0.5 mM oxidized glutathione (GSSG).[3] |
| The protein concentration is too high during refolding, leading to aggregation. | Reduce the protein concentration during the refolding step. A concentration of approximately 0.1 mg/mL is often a good starting point.[3] |
Experimental Protocols
Protocol 1: Solubilization and Refolding of Inclusion Bodies
This protocol is adapted from a successful method for increasing the yield of active TGF-β receptor extracellular domain.[3]
1. Inclusion Body Isolation and Washing:
-
Resuspend the cell pellet containing the inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).
-
Lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a high salt buffer (e.g., 1 M NaCl) to remove contaminating proteins and membranes.[7][10]
2. Solubilization of Washed Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing 8 M urea (or 6 M guanidine hydrochloride), 20 mM Tris-HCl, and 100 mM DTT at pH 8.0.[3]
-
Incubate with gentle agitation until the pellet is fully dissolved.
-
Centrifuge to remove any remaining insoluble material.
3. Protein Refolding with NDSB-201:
-
Prepare a chilled refolding buffer: 75 mM Tris-HCl (pH 8.0), 1 M NDSB-201, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).[3]
-
Add the solubilized protein solution dropwise to the refolding buffer with gentle stirring at 4°C. The final protein concentration should be approximately 0.1 mg/mL.[3]
-
Continue stirring at 4°C for 40-48 hours to allow for proper refolding.[3]
-
Concentrate the refolded protein solution and remove NDSB-201 and other small molecules by dialysis or diafiltration against a suitable storage buffer.
Quantitative Data Summary
The following table summarizes the quantitative data from the optimized refolding protocol for the TBRII-ECD-PR protein.[3]
| Parameter | Value |
| Initial Amount of Urea-Solubilized Protein | 50 mg |
| NDSB-201 Concentration in Refolding Buffer | 1 M |
| Refolding Buffer pH | 8.0 |
| Refolding Temperature | 4°C |
| Refolding Duration | 40 hours |
| Yield of Purified, Active Protein | 8–13 mg |
| Fold Increase in Yield (compared to no additive) | Up to threefold |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflow and the proposed mechanism of NDSB-201 action.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. goldbio.com [goldbio.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. interchim.fr [interchim.fr]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. opentrons.com [opentrons.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
Technical Support Center: Optimizing Protein Refolding with NDSB-201
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during protein refolding experiments using the non-detergent sulfobetaine, NDSB-201.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-201 and how does it aid in protein refolding?
A1: NDSB-201, or 3-(1-Pyridino)-1-propane sulfonate, is a non-detergent sulfobetaine, which is a class of zwitterionic compounds.[1] It helps in protein refolding by preventing protein aggregation and facilitating the renaturation of chemically or thermally denatured proteins.[2] Unlike detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations.[1][3] NDSB-201 is thought to interact with hydrophobic regions on unfolded or partially folded proteins, preventing them from aggregating and allowing them to fold into their correct conformation.[4][5]
Q2: When should I consider using NDSB-201 in my refolding protocol?
A2: You should consider using NDSB-201 when you are experiencing low yields of correctly folded protein due to aggregation.[5][6] It is particularly useful when dealing with proteins expressed as inclusion bodies in bacterial systems.[1] If you observe significant precipitation upon removal of the denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride), NDSB-201 can be a valuable additive to your refolding buffer.[7]
Q3: What is the optimal concentration of NDSB-201 to use?
A3: The optimal concentration of NDSB-201 can be protein-dependent and may require some optimization. However, a typical starting concentration range is between 0.5 M and 1.0 M in the refolding buffer.[3][8] Some studies have reported successful refolding with NDSB-201 concentrations as high as 1 M.[9] It's advisable to screen a range of concentrations to determine the best condition for your specific protein.[4]
Q4: Can NDSB-201 be used in combination with other refolding additives?
A4: Yes, NDSB-201 can be used with other common refolding additives. For proteins with disulfide bonds, it is often used in conjunction with a redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG).[9] It can also be used in buffers containing stabilizers like glycerol (B35011) or sugars.[10] Screening combinations of additives can sometimes lead to synergistic effects and further improve refolding yields.[11]
Q5: Is NDSB-201 compatible with downstream applications like crystallization?
A5: Yes, NDSB-201 has been shown to be compatible with and even beneficial for protein crystallization.[9][12] It can act as a dual agent, both facilitating refolding and promoting crystallization.[9] Since NDSB-201 does not form micelles, it can be easily removed by dialysis if necessary for downstream applications.[1][3]
Troubleshooting Guide
Issue: Significant protein precipitation is observed upon dilution into the refolding buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective prevention of aggregation | Optimize NDSB-201 concentration. Screen a range from 0.25 M to 1.0 M. | The optimal concentration of NDSB-201 is protein-specific. A concentration that is too low may not effectively suppress aggregation. |
| Decrease the protein concentration during refolding. | High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5][13] | |
| Perform a stepwise dialysis to remove the denaturant gradually. | Rapid removal of the denaturant can cause proteins to misfold and aggregate quickly.[7] | |
| Add other anti-aggregation agents like Arginine (0.5 M - 1.0 M). | Arginine is a common additive known to suppress protein aggregation during refolding.[6] |
Issue: The final yield of active, correctly folded protein is low, even with minimal precipitation.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal redox environment (for proteins with disulfide bonds) | Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG). Common starting ratios are 5:1 or 10:1. | The correct formation of disulfide bonds is critical for the proper folding and activity of many proteins.[14] |
| Incorrect buffer pH | Screen a range of pH values for your refolding buffer. | The pH of the refolding buffer can significantly impact the charge distribution on the protein surface, affecting its solubility and folding pathway.[13] |
| Presence of misfolded, soluble aggregates | Analyze the refolded protein using size-exclusion chromatography (SEC). | Soluble oligomers or aggregates may not be visible as precipitate but can account for a low yield of monomeric, active protein. |
| Consider on-column refolding while the protein is bound to a chromatography resin. | This method can promote proper folding by minimizing intermolecular interactions.[15] |
Experimental Protocols
Protocol 1: Screening for Optimal NDSB-201 Concentration in a 96-Well Plate Format
This protocol is adapted from a high-throughput screening assay for protein refolding.[4]
-
Preparation of Denatured Protein: Solubilize purified inclusion bodies in a buffer containing 6 M Guanidine HCl or 8 M Urea, and a reducing agent like 20 mM DTT if your protein has cysteine residues.
-
Preparation of Refolding Plate: In a 96-well microplate, prepare a matrix of refolding buffers. Each well should contain your base refolding buffer (e.g., 75 mM Tris pH 8.0, 2 mM GSH, 0.5 mM GSSG) with varying final concentrations of NDSB-201 (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).
-
Initiation of Refolding: Rapidly dilute the denatured protein stock into each well of the 96-well plate to a final protein concentration in the low µg/mL range (e.g., 10-50 µg/mL).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-48 hours) to allow for refolding.
-
Assessment of Refolding Yield: Quantify the amount of correctly folded protein using a functional assay (e.g., enzyme activity assay) or a structural analysis method (e.g., circular dichroism).
Protocol 2: Batch Refolding by Dialysis with NDSB-201
This protocol is a general method for gradually removing the denaturant.
-
Solubilization: Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 50 mM Tris pH 8.0, 6 M Guanidine HCl, 10 mM DTT).
-
First Dialysis Step: Place the solubilized protein in a dialysis bag with an appropriate molecular weight cut-off. Dialyze against a buffer containing a lower concentration of denaturant and the target concentration of NDSB-201 (e.g., 50 mM Tris pH 8.0, 3 M Guanidine HCl, 0.5 M NDSB-201, 2 mM GSH, 0.5 mM GSSG) for 4-6 hours at 4°C.
-
Second Dialysis Step: Transfer the dialysis bag to a buffer with an even lower denaturant concentration (e.g., 50 mM Tris pH 8.0, 1 M Guanidine HCl, 0.5 M NDSB-201, 2 mM GSH, 0.5 mM GSSG) and dialyze for 4-6 hours at 4°C.
-
Final Dialysis Steps: Perform two final dialysis steps against a buffer with no denaturant (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.5 M NDSB-201, 2 mM GSH, 0.5 mM GSSG) for at least 4 hours each, or overnight, at 4°C.
-
Recovery and Analysis: Recover the refolded protein from the dialysis bag, centrifuge to remove any precipitate, and analyze the soluble fraction for concentration and activity.
Data Summary
Table 1: Comparative Efficacy of Different NDSBs in Refolding of TBRII-ECD
| NDSB Additive (at 1M) | Relative Refolding Yield (%) |
| None (Control) | 100 |
| NDSB-195 | ~150 |
| NDSB-201 | ~300 |
| NDSB-221 | ~120 |
| NDSB-256 | ~280 |
Data is synthesized from a study on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD), where NDSB-201 showed a significant increase in the yield of active protein.[4][9]
Visual Guides
Caption: General workflow for protein refolding using NDSB-201.
References
- 1. goldbio.com [goldbio.com]
- 2. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. reddit.com [reddit.com]
optimizing buffer conditions when working with NDSB-201
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions when working with NDSB-201.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-201 and what are its primary applications?
NDSB-201 (3-(1-Pyridino)-1-propane sulfonate) is a non-detergent sulfobetaine.[1] It is a zwitterionic compound that is highly soluble in water and does not significantly alter the pH or viscosity of biological buffers.[1][2] Its primary applications in protein biochemistry include:
-
Preventing protein aggregation: NDSB-201 helps to keep proteins soluble and prevent them from clumping together.[1][2]
-
Facilitating protein renaturation: It aids in the refolding of chemically and thermally denatured proteins to their native, active state.[1][2]
-
Enhancing protein extraction and solubilization: It can improve the yield of membrane, nuclear, and cytoskeletal-associated proteins.[1]
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Aiding in protein crystallization: NDSB-201 can be a useful additive in crystallization experiments.[1][3]
Q2: How does NDSB-201 work?
NDSB-201 is thought to interact with hydrophobic regions on proteins through its short hydrophobic group, which prevents protein-protein aggregation.[1] Unlike detergents, NDSBs do not form micelles.[1][2] In some cases, NDSB-201 can act as a "pharmacological chaperone" by binding to a specific pocket on the protein, thereby stabilizing the folded state.[3][4] This binding can mask hydrophobic surfaces and favor native disulfide bond formation.[3]
Q3: What is the optimal concentration range for NDSB-201?
The typical working concentration for NDSB-201 is between 0.5 M and 1.0 M.[5][6] However, the optimal concentration is protein-dependent and should be determined empirically.
Q4: Is NDSB-201 compatible with common biological buffers?
Yes, NDSB-201 is compatible with a wide range of biological buffers.[1] It is zwitterionic over a broad pH range and generally does not significantly affect the pH of well-buffered solutions.[2] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift is possible. It is recommended to use a buffer concentration of at least 25 mM and to ensure the pH is within 0.5 pH units of the buffer's pKa.[5][6]
Q5: Can NDSB-201 be removed after use?
Yes, NDSB-201 can be easily removed by dialysis because it does not form micelles.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Protein still aggregates in the presence of NDSB-201. | NDSB-201 concentration is too low. | Increase the NDSB-201 concentration in a stepwise manner (e.g., from 0.5 M to 1.0 M). |
| The protein is strongly aggregated. | NDSB-201 can prevent non-specific interactions but may not disrupt strongly aggregated proteins.[6] Consider a stronger solubilizing agent initially, followed by refolding in the presence of NDSB-201. | |
| Buffer conditions (pH, salt) are not optimal. | Systematically screen different pH values and salt concentrations in combination with NDSB-201. | |
| Low yield of refolded protein. | Incorrect redox environment for proteins with disulfide bonds. | Include a redox couple, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), in the refolding buffer.[3] |
| Refolding temperature is too high. | Reduce the temperature to slow down aggregation kinetics.[7] Refolding is often performed at 4°C.[3] | |
| Protein concentration is too high. | Lower the final protein concentration during refolding to reduce the likelihood of aggregation.[7] | |
| Protein precipitates when NDSB-201 is added to the crystallization setup. | NDSB-201 is a solubilizing agent. | This is expected. Gradually increase the concentration of the precipitant until crystals or a precipitate appears.[5][6] NDSB-201 should be added before the precipitant.[6] |
| Variability in experimental results. | NDSB-201 solution has degraded. | NDSB-201 solutions can degrade over several weeks at room temperature.[5][6] Prepare fresh solutions or sterile filter and store appropriately. |
Quantitative Data Summary
Table 1: Recommended NDSB-201 Working Concentrations
| Application | Recommended Concentration | Reference |
| Protein Refolding & Solubilization | 0.5 M - 1.0 M | [5][6] |
| Protein Crystallization | 0.25 M - 0.75 M (protein-dependent) | [6] |
Table 2: Example of Optimized Refolding Buffer with NDSB-201
| Component | Concentration | Reference |
| Tris | 75 mM | [3] |
| NDSB-201 | 1 M | [3] |
| Reduced Glutathione (GSH) | 2 mM | [3] |
| Oxidized Glutathione (GSSG) | 0.5 mM | [3] |
| pH | 8.0 | [3] |
| Temperature | 4°C | [3] |
| Incubation Time | 40 hours | [3] |
Experimental Protocols
Protocol: On-Plate Screening for Optimal NDSB-201 Refolding Conditions
This protocol is adapted from a high-throughput screen for the Type II TGF-β receptor extracellular domain (TBRII-ECD).[8]
Objective: To identify the optimal NDSB concentration for refolding a target protein.
Materials:
-
Purified, denatured protein in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
A range of NDSB-201 concentrations (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M).
-
Refolding buffer (e.g., 75 mM Tris, pH 8.0, with 2 mM GSH and 0.5 mM GSSG for proteins with disulfide bonds).
-
96-well microplates.
-
Assay to determine correct protein folding (e.g., ELISA, enzymatic activity assay).
Procedure:
-
Prepare a matrix of refolding conditions in a 96-well plate. Each well should contain the refolding buffer with a specific concentration of NDSB-201. Include control wells with no NDSB-201.
-
Initiate refolding by rapidly diluting the denatured protein into each well to a final low µg/mL concentration.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for 12-24 hours.
-
Assess the amount of correctly folded protein in each well using a pre-determined assay.
Visualizations
References
- 1. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. goldbio.com [goldbio.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
troubleshooting guide for NDSB-201 in protein crystallization trials
Welcome to the technical support center for NDSB-201 (3-(1-Pyridino)-1-propane sulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for utilizing NDSB-201 in protein crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is NDSB-201 and what is its primary function in protein crystallization?
A1: NDSB-201 is a non-detergent sulfobetaine (B10348) (NDSB), a class of zwitterionic compounds.[1] Its primary role in protein crystallization is to act as a stabilizing and solubilizing agent.[1][2] Unlike detergents, NDSBs have short hydrophobic groups that prevent them from forming micelles, allowing them to be easily removed by dialysis.[1][3][4] NDSB-201 helps prevent protein aggregation and can aid in the refolding of denatured proteins, which are critical steps for successful crystallization.[1][5]
Q2: How does NDSB-201 work to stabilize proteins?
A2: NDSB-201 is an amphiphilic molecule that interacts with proteins to prevent aggregation and promote stability. Its proposed mechanism involves the short hydrophobic group interacting with hydrophobic patches on the protein surface, while the hydrophilic sulfobetaine group maintains solubility.[5][6] In some cases, NDSB-201 can act as a pharmacological chaperone, binding to specific hydrophobic pockets on a protein to stabilize its folded state.[6][7] X-ray crystallography studies have shown the pyridinium (B92312) group of NDSB-201 stacking with aromatic residues, such as phenylalanine, within such pockets.[2][6]
Q3: What are the potential benefits of adding NDSB-201 to my crystallization trials?
A3: Incorporating NDSB-201 into your experiments can offer several advantages:
-
Increased Protein Solubility and Stability: Prevents aggregation, a common hurdle in crystallization.[1][2][8]
-
Improved Crystal Quality: May lead to larger, better-diffracting crystals.[3][8]
-
Accelerated Crystal Growth: In some instances, NDSB-201 has been shown to significantly shorten the time required for crystals to appear and grow.[6]
-
Discovery of New Crystal Forms: Can alter crystallization pathways, potentially revealing new crystal packing arrangements.[3][8]
-
Reduced Crystal Twinning: Has been reported to reduce twinning, a common crystallographic problem.[3]
Q4: Which types of proteins are most likely to benefit from NDSB-201?
A4: While its effects are protein-dependent, NDSB-201 is particularly useful for proteins that:
-
Are prone to aggregation or have low solubility.[2]
-
Possess significant exposed hydrophobic surface areas.[4][6]
-
Are being used in structure-based drug design where protein stability is paramount.[9]
Q5: How is NDSB-201 different from detergents like CHAPS?
A5: The key difference is that NDSB-201 does not form micelles.[1][3] This makes it a "non-detergent" agent. Consequently, it is considered non-denaturing, even at high concentrations (e.g., 1 M), and is easily removed from the protein solution via dialysis.[1][4] Detergents, on the other hand, can sometimes denature proteins and their micellar nature makes them more difficult to remove.
Data Presentation
Table 1: Physicochemical Properties of NDSB-201
| Property | Value | Reference(s) |
| Chemical Name | 3-(1-Pyridino)-1-propane sulfonate | [1] |
| Molecular Weight | 201.24 g/mol | [1] |
| CAS Number | 15471-17-7 | [1] |
| Form | White crystalline solid | - |
| Solubility in Water | > 2.0 M | [3][8] |
| Nature | Zwitterionic, Non-denaturing | [1][3] |
Table 2: Recommended Concentration Ranges for NDSB-201 in Crystallization
| Application | Concentration Range | Notes | Reference(s) |
| General Additive Screen | 0.1 M - 1.0 M | A typical starting point for screening is 0.5 M - 1.0 M in the protein solution. | [8] |
| Protein Refolding | up to 1.0 M | Used in refolding buffers to prevent aggregation of folding intermediates. | [6] |
| Specific Case (TBRII-ECD) | 50 mM | Added directly to the crystallization drop to accelerate crystal growth. | [6] |
Experimental Protocols
Protocol 1: Incorporating NDSB-201 into a Crystallization Screen
This protocol outlines how to add NDSB-201 to your protein sample before setting up crystallization trials.
-
Prepare NDSB-201 Stock Solution:
-
Add NDSB-201 to Protein Sample:
-
It is crucial to add NDSB-201 to the purified protein solution before adding the precipitant.[3][8]
-
On ice, slowly add the 2.0 M NDSB-201 stock solution to your concentrated protein sample to achieve a final NDSB-201 concentration between 0.5 M and 1.0 M.
-
Gently mix and incubate on ice for 15-30 minutes.
-
-
Set Up Crystallization Trials:
-
Use the NDSB-201-containing protein solution to set up your standard vapor diffusion (hanging or sitting drop) or microbatch crystallization plates.
-
Mix the protein/NDSB-201 solution with the screen solutions at your desired ratios (e.g., 1:1, 2:1).
-
-
Observation and Optimization:
-
Monitor the trials as usual.
-
Be aware that since NDSB-201 is a solubilizing agent, you may need to use higher precipitant concentrations to achieve nucleation and crystal growth.[3][8] If initial conditions that previously yielded crystals now show clear drops, consider optimizing by increasing the precipitant concentration.
-
Caption: Experimental workflow for using NDSB-201 in crystallization trials.
Troubleshooting Guide
This section addresses specific issues that may arise when using NDSB-201.
Issue 1: My protein, which previously crystallized, now remains soluble and no crystals form after adding NDSB-201.
-
Cause: This is the most common "problem" and is an expected outcome. NDSB-201 is a potent solubilizing agent that increases the energy barrier for nucleation.[3][8] Your previous crystallization conditions are now likely in the undersaturated or metastable zone.
-
Solution:
-
Increase Precipitant Concentration: Gradually increase the concentration of the primary precipitant in your successful condition. This will push the protein out of solution and promote nucleation.[3][8]
-
Screen a Wider Range: If you are using a commercial screen, consider making a new screen with a systematically higher precipitant concentration range.
-
Lower Protein Concentration: While counterintuitive, sometimes lowering the protein concentration can help, as NDSB-201's effect can be concentration-dependent.
-
Issue 2: I observe heavy protein precipitation after adding NDSB-201.
-
Cause: While NDSB-201 is designed to prevent precipitation, this can occasionally occur. The cause may be related to the buffer conditions rather than the NDSB-201 itself.
-
Solution:
-
Check Buffer pH: Ensure your buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[10][11] Solubility is minimal at the pI.
-
Verify Buffer Strength: NDSB-201 is used at high concentrations (0.5-1.0 M) and may cause a pH shift in poorly buffered systems.[3][8] Ensure your buffer concentration is at least 25-50 mM.[3][8]
-
Optimize Ionic Strength: Screen a range of salt concentrations (e.g., 50-500 mM NaCl). High salt can sometimes promote aggregation via hydrophobic interactions.[11]
-
Work at 4°C: Perform all addition and setup steps on ice or at 4°C to increase protein stability and minimize degradation.[11]
-
Issue 3: The crystals I obtained are small or of poor quality.
-
Cause: The kinetics of crystal growth may be altered by the presence of NDSB-201. Nucleation may be too rapid, or lattice contacts may be slightly disordered.
-
Solution:
-
Fine-tune NDSB-201 Concentration: Screen a range of NDSB-201 concentrations (e.g., 0.1 M to 1.0 M) to find the optimal level for your protein.
-
Optimize Precipitant Concentration: Slightly decrease the precipitant concentration to slow down the rate of crystallization, which can lead to larger, more ordered crystals.
-
Additive Screening: Use the NDSB-201-containing protein solution in an additive screen (e.g., Hampton Research Additive Screen) to find co-additives that may improve crystal packing.
-
Temperature Screening: Set up trials at different temperatures (e.g., 4°C, 12°C, 20°C) to alter the kinetics of crystal growth.[12]
-
Caption: Troubleshooting decision tree for NDSB-201 crystallization experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 6. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creative-biostructure.com [creative-biostructure.com]
NDSB-201 Technical Support Center: High-Throughput Screening Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing NDSB-201 in high-throughput screening (HTS) applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving NDSB-201 for HTS.
Problem: Low Protein Yield After Cell Lysis
Question: We are experiencing low yields of our target protein after cell lysis using a buffer containing NDSB-201. What are the potential causes and solutions?
Answer: Low protein yield can stem from several factors. NDSB-201 is a non-denaturing sulfobetaine (B10348) that aids in protein solubilization and stabilization but is not a detergent and will not disrupt strongly aggregated proteins on its own.[1][2][3] Consider the following troubleshooting steps:
-
Optimize NDSB-201 Concentration: The optimal concentration of NDSB-201 can vary depending on the specific protein and cell type. While typical concentrations range from 0.5 M to 1.0 M, it is advisable to perform a concentration gradient experiment to determine the most effective concentration for your protein of interest.[4]
-
Combine with Other Lysis Reagents: For robust cell lysis and extraction of membrane-associated or nuclear proteins, NDSB-201 can be used in conjunction with other mild detergents or lysis reagents.[2][3] One study found that a combination of 0.2% N-lauroyl-sarcosine, 0.2% NDSB-201, and 5% DMSO was effective for inclusion body extraction.[5]
-
Mechanical Disruption: Supplementing chemical lysis with mechanical methods such as sonication or homogenization can significantly improve lysis efficiency and protein yield.[6][7]
-
Incubation Time and Temperature: Ensure adequate incubation time on ice to allow for complete lysis. Optimization of incubation time may be necessary.
Problem: Protein Aggregation or Precipitation in Lysate
Question: Our protein of interest is precipitating out of solution after cell lysis, even in the presence of NDSB-201. How can we prevent this?
Answer: Protein aggregation can occur due to exposed hydrophobic regions during the transition from a denatured to a folded state.[8] NDSB-201 helps prevent this by interacting with these hydrophobic regions.[3] If aggregation persists, consider the following:
-
Increase NDSB-201 Concentration: A higher concentration of NDSB-201 may be required to effectively prevent aggregation of your specific protein. Concentrations up to 1 M are generally non-denaturing.[9]
-
pH and Buffer Conditions: Ensure your buffer system is robust. While NDSB-201 does not significantly alter the pH of well-buffered solutions, poorly buffered systems (e.g., 10 mM Tris-HCl) may experience a pH drift.[1][4] Maintain a buffer concentration of at least 25 mM.[1][4]
-
Addition of Reducing Agents: If aggregation is due to incorrect disulfide bond formation, the addition of reducing agents like DTT or BME to the lysis buffer may be beneficial.
-
Temperature Control: Perform all lysis and subsequent handling steps at low temperatures (e.g., 4°C) to reduce the rate of aggregation.[8]
Problem: Interference with Downstream Assays
Question: We suspect that NDSB-201 is interfering with our downstream enzymatic or binding assays. How can we mitigate this?
Answer: NDSB-201 is generally considered non-denaturing, and most enzymes remain active in its presence.[1][3] However, at high concentrations, it could potentially interfere with sensitive assays.
-
Removal of NDSB-201: NDSB-201 does not form micelles and can be easily removed by dialysis.[1][2][3] This is a key advantage over traditional detergents.
-
Assay Compatibility Test: Perform a control experiment to assess the direct impact of different concentrations of NDSB-201 on your specific assay. This will help determine the tolerance level of your assay.
-
UV Absorbance: NDSB-201 does not absorb significantly in the near UV range (around 280 nm), minimizing interference with UV-based protein quantification methods.[8]
Frequently Asked Questions (FAQs)
What is NDSB-201 and how does it work?
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine. It is a zwitterionic compound with a hydrophilic sulfobetaine group and a short hydrophobic group.[3] This structure allows it to interact with hydrophobic regions on proteins, preventing aggregation and aiding in their solubilization and stabilization without denaturing them.[2][3] Unlike detergents, NDSB-201 does not form micelles.[1][2][3]
What are the main applications of NDSB-201 in HTS?
In the context of HTS, NDSB-201 is primarily used for:
-
Improving Protein Extraction: Increasing the yield of soluble proteins, including membrane, nuclear, and cytoskeletal-associated proteins, during cell lysis.[1][3]
-
Preventing Protein Aggregation: Stabilizing proteins in solution to prevent precipitation, which is crucial for consistent assay performance.[2]
-
Facilitating Protein Refolding: Aiding in the renaturation of proteins that may have been denatured during expression or purification.[2][3]
What is the recommended storage and handling for NDSB-201?
NDSB-201 should be stored as a desiccated powder at room temperature.[2] It is hygroscopic, so it should be protected from moisture.[4] Reconstituted stock solutions are stable for up to 3 months at room temperature. It is advisable to sterile filter the solution to prevent contamination, as degradation can occur over several weeks.[1][4]
Is NDSB-201 compatible with protein crystallization?
Yes, NDSB-201 can be a useful additive for protein crystallization. It has been shown to increase protein solubility, which can lead to the growth of larger and better-quality crystals.[1] In some cases, it has even enabled the growth of new crystal forms.[1]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Working Concentration | 0.5 M - 1.0 M | Optimal concentration is protein-dependent and may require titration.[4] |
| Solubility in Water | > 2.0 M | Highly soluble in aqueous solutions.[1][3] |
| pH Effect | Minimal in well-buffered solutions | Use at least 25 mM buffer to avoid pH drift.[1][4] |
| UV Absorbance (280 nm) | Insignificant | Does not interfere with standard protein quantification methods.[8] |
| Storage (Powder) | Room temperature, desiccated | Protect from moisture as it is hygroscopic.[2][4] |
| Storage (Solution) | Room temperature, up to 3 months | Sterile filter to prevent degradation.[1][4] |
Experimental Protocols
Detailed Methodology: Optimizing NDSB-201 Concentration for Protein Extraction
-
Prepare a Range of Lysis Buffers: Prepare a series of lysis buffers containing varying concentrations of NDSB-201 (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, and 1.0 M). The base lysis buffer should be appropriate for your cell type and protein of interest (e.g., Tris-HCl or HEPES with appropriate salt concentration and protease inhibitors).
-
Cell Lysis: Aliquot equal numbers of cells for each lysis buffer condition. Resuspend the cell pellets in the respective lysis buffers and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatants and determine the total protein concentration for each condition using a standard protein assay (e.g., BCA or Bradford).
-
Target Protein Analysis: Analyze the yield of your specific protein of interest in each supernatant using an appropriate method such as Western blotting or an activity assay.
-
Data Analysis: Compare the total protein yield and the specific protein yield across the different NDSB-201 concentrations to identify the optimal concentration for your experiment.
Visualizations
Caption: General experimental workflow for protein extraction using NDSB-201 for HTS.
Caption: Mechanism of NDSB-201 in preventing protein aggregation.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. goldbio.com [goldbio.com]
- 3. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. interchim.fr [interchim.fr]
- 5. store.p212121.com [store.p212121.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bostonbib.com [bostonbib.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. cephamls.com [cephamls.com]
Validation & Comparative
comparing the effectiveness of NDSB-201 versus CHAPS for solubilization
For researchers, scientists, and drug development professionals, the effective solubilization of proteins is a critical step for downstream applications, including purification, structural analysis, and functional assays. The choice of solubilizing agent can significantly impact protein yield, stability, and biological activity. This guide provides a detailed comparison of two commonly used zwitterionic compounds: the non-detergent sulfobetaine (B10348) NDSB-201 and the detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).
At a Glance: Key Differences
| Feature | NDSB-201 | CHAPS |
| Classification | Non-Detergent Sulfobetaine | Zwitterionic Detergent |
| Mechanism | Stabilizes proteins and prevents aggregation | Forms micelles to extract proteins from membranes |
| Primary Application | Aiding in the solubilization and refolding of proteins, particularly from inclusion bodies. | Solubilization of membrane proteins while preserving their native state. |
| Micelle Formation | Does not form micelles. | Forms micelles (CMC: 6-10 mM). |
| Denaturing Potential | Generally considered non-denaturing, even at high concentrations.[1] | Non-denaturing for many proteins, but can be disruptive to sensitive protein complexes. |
In-Depth Comparison
CHAPS: The Established Detergent for Membrane Proteins
CHAPS is a well-established zwitterionic detergent widely used for solubilizing membrane proteins.[2] Its amphipathic nature, with a hydrophobic sterol body and a polar sulfobetaine headgroup, allows it to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby rendering them soluble in aqueous solutions. A key advantage of CHAPS is its zwitterionic character, which results in no net charge over a wide pH range, making it compatible with techniques like isoelectric focusing.[2]
While effective, the detergent properties of CHAPS mean that it can sometimes be challenging to remove from protein preparations and may, in some cases, affect the stability and function of sensitive proteins or protein complexes.
NDSB-201: The Protein Stabilizer and Solubilization Enhancer
NDSB-201 belongs to a class of compounds known as non-detergent sulfobetaines. Unlike traditional detergents, NDSBs do not form micelles.[1] Instead, they are thought to enhance protein solubility by preventing protein aggregation and stabilizing the native or near-native conformation of proteins.[1][3] NDSB-201 is particularly noted for its utility in the solubilization and refolding of recombinant proteins expressed in bacterial systems, which often form insoluble aggregates known as inclusion bodies.[1][3] By minimizing aggregation, NDSB-201 can increase the yield of soluble and functional protein.[1]
Experimental Protocols
General Protocol for Membrane Protein Solubilization with CHAPS
This protocol is a general guideline and should be optimized for each specific protein.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing CHAPS at a concentration of 1-2% (w/v). A typical buffer may consist of 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% CHAPS. Protease inhibitors should be added immediately before use.
-
Cell Lysis: Resuspend the cell pellet in the CHAPS lysis buffer. The volume will depend on the amount of starting material.
-
Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 30-60 minutes to allow for efficient solubilization.
-
Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to pellet non-solubilized material.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
General Protocol for Inclusion Body Solubilization with NDSB-201
This protocol provides a starting point for solubilizing proteins from inclusion bodies.
-
Inclusion Body Isolation: Isolate inclusion bodies from the cell lysate by centrifugation. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization Buffer Preparation: Prepare a solubilization buffer containing NDSB-201. The concentration of NDSB-201 can range from 0.1 M to 1 M. The buffer may also contain a denaturant such as 2-4 M urea (B33335) or guanidinium (B1211019) chloride to facilitate initial unfolding. A typical buffer could be 50 mM Tris-HCl pH 8.0, 1 M NDSB-201, and 2 M Urea.
-
Solubilization: Resuspend the washed inclusion body pellet in the NDSB-201 containing solubilization buffer.
-
Incubation: Incubate with stirring for several hours or overnight at 4°C.
-
Clarification: Centrifuge at high speed to pellet any remaining insoluble material.
-
Refolding: The solubilized protein in the supernatant can then be subjected to a refolding protocol, often involving dialysis or rapid dilution into a refolding buffer.
Visualizing the Mechanisms of Action
Caption: CHAPS monomers form micelles that extract membrane proteins.
Caption: NDSB-201 stabilizes proteins and prevents aggregation.
Concluding Remarks
The choice between NDSB-201 and CHAPS is highly dependent on the nature of the protein of interest and the experimental goals. For the solubilization of integral membrane proteins where maintaining the interaction with some native lipids might be desirable, CHAPS remains a primary choice. However, for increasing the yield of soluble and properly folded recombinant proteins from inclusion bodies, NDSB-201 offers a powerful alternative by preventing aggregation and stabilizing the protein. In some applications, a combination of a detergent like CHAPS with a stabilizing agent like NDSB-201 may provide an optimal solution. As with any protein purification strategy, empirical testing and optimization are key to achieving the best results.
References
A Comparative Guide to Protein Refolding: The Role of NDSB-201 and Validation by Circular Dichroism
For researchers, scientists, and drug development professionals navigating the complexities of protein refolding, achieving a stable and biologically active conformation is paramount. This guide provides an objective comparison of NDSB-201, a non-detergent sulfobetaine (B10348), with other common protein refolding additives. The validation of successful refolding using circular dichroism (CD) spectroscopy is also detailed, supported by experimental protocols and data.
Understanding Protein Refolding and the Challenge of Aggregation
The process of protein refolding aims to restore the native, functional three-dimensional structure of a protein from a denatured state. A major hurdle in this process is the propensity of protein molecules to aggregate, forming non-functional and often insoluble clusters. This aggregation competes with the desired intramolecular folding pathway. To mitigate this, various chemical additives are employed to create a more favorable refolding environment.
NDSB-201: A Powerful Ally in Protein Refolding
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine that has emerged as a highly effective reagent for promoting protein refolding and preventing aggregation.[1][2] Unlike traditional detergents that can denature proteins, NDSBs are zwitterionic compounds that do not form micelles and can be easily removed by dialysis.[1][2][3]
The mechanism of NDSB-201's action is multifaceted. It has been shown to interact with hydrophobic regions on proteins, thereby preventing the intermolecular interactions that lead to aggregation.[2] More specifically, crystallographic studies have revealed that NDSB-201 can bind to specific pockets on the protein surface. This binding stabilizes the correctly folded state and masks hydrophobic patches that would otherwise be exposed and prone to aggregation.[4] This mode of action highlights its role as a "pharmacological chaperone."[4][5]
Performance Comparison of Refolding Additives
The effectiveness of a refolding additive is protein-dependent. Here, we compare NDSB-201 with other commonly used additives: other NDSB variants (NDSB-256), urea (B33335), and L-arginine.
| Refolding Additive | Mechanism of Action | Advantages | Disadvantages |
| NDSB-201 | Binds to specific protein pockets, stabilizing the folded state and preventing aggregation.[4] | High refolding yields, non-denaturing, easily removable.[1][4] | Can be more expensive than some alternatives.[6] |
| NDSB-256 | Similar to NDSB-201, prevents aggregation. | Effective for some proteins. | May be less effective than NDSB-201 for others. |
| Urea | At low concentrations, can suppress aggregation and solubilize folding intermediates.[7][8] | Inexpensive and widely available. | Can be a denaturant at higher concentrations, may not suppress the formation of all soluble oligomers.[7][8] |
| L-Arginine | Suppresses protein aggregation by inhibiting hydrophobic interactions.[7][8] | Effective for many proteins, can work synergistically with urea.[7][8] | May not be effective for all proteins, especially those with disulfide bonds.[9] |
Experimental Data Summary:
A study on the refolding of the extracellular domain of the type II TGF-β receptor (TBRII-ECD) demonstrated the superior performance of NDSB-201. The use of NDSB-201 resulted in a threefold higher yield of active, correctly folded protein compared to refolding in a standard redox buffer alone.[4] In the same study, NDSB-201 and NDSB-256 were both found to be effective additives, outperforming other members of the NDSB series.[4]
Another study on the refolding of recombinant human granulocyte colony-stimulating factor (rhG-CSF) showed that a combination of 2M urea and 0.5M arginine could increase the refolding yield twofold by suppressing both insoluble precipitates and soluble oligomers.[7][8]
Validating Protein Refolding with Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the secondary structure of proteins in solution.[10][11][12] By measuring the differential absorption of left and right circularly polarized light, CD can effectively distinguish between folded and unfolded states, as well as identify the presence of secondary structural elements like alpha-helices and beta-sheets.[10][13]
A typical CD spectrum of a well-folded protein containing alpha-helices will show characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm. In contrast, an unfolded or random coil protein will have a strong negative band near 200 nm. The transition from an unfolded to a folded state can be monitored by observing the changes in the CD spectrum over time.
Experimental Protocols
Protein Refolding Protocol using NDSB-201
This protocol is a general guideline and should be optimized for the specific protein of interest.
-
Denaturation: Solubilize the protein inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and a reducing agent (e.g., 50 mM DTT) to a final protein concentration of 10-20 mg/mL. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Refolding: Rapidly dilute the denatured protein solution 1:100 into a chilled refolding buffer. The refolding buffer should contain:
-
A suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
1 M NDSB-201
-
A redox shuffling system (e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG))
-
Other additives as needed (e.g., 0.5 M L-arginine)
-
-
Incubation: Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
Purification: Remove aggregated protein by centrifugation. The soluble, refolded protein can then be purified using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).
Circular Dichroism Analysis Protocol
-
Sample Preparation:
-
Prepare the refolded protein sample at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[11][12]
-
Ensure the sample is free of aggregates by filtering through a 0.22 µm filter.
-
Prepare a buffer blank for background subtraction.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Use a quartz cuvette with a path length of 1 mm.
-
Set the wavelength range to 190-260 nm for far-UV analysis.
-
Set the scanning speed, bandwidth, and response time according to the instrument's recommendations for protein analysis.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank.
-
Record the CD spectrum of the protein sample.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the protein sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees
-
c is the protein concentration in mol/L
-
n is the number of amino acid residues
-
l is the path length in cm
-
-
Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software.
-
Visualizing the Workflow
Caption: Experimental workflow for protein refolding with NDSB-201 and validation by Circular Dichroism.
Logical Pathway for Additive Selection
Caption: Decision pathway for selecting a suitable protein refolding additive.
References
- 1. goldbio.com [goldbio.com]
- 2. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative effects of urea and L-arginine on protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different effects of (L)-arginine on the heat-induced unfolding and aggregation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. westmont.edu [westmont.edu]
NDSB-201: A Non-Detergent Chaperone for Enhanced Protein Refolding Post-Inclusion Body Washing
A Comparative Guide to NDSB-201 and Triton X-100 in Inclusion Body Processing
For researchers, scientists, and drug development professionals working with recombinant proteins expressed in bacterial systems, the formation of inclusion bodies presents a significant hurdle. While Triton X-100 has been a long-standing agent for washing these aggregates, NDSB-201 emerges as a powerful non-detergent alternative, not as a direct replacement in the washing step, but as a crucial component in the subsequent refolding process to enhance the yield and quality of the final protein product. This guide provides a comprehensive comparison of NDSB-201 and Triton X-100, supported by experimental insights into their distinct roles in the inclusion body workflow.
Executive Summary
Triton X-100 is a non-ionic detergent widely employed during the initial washing of inclusion bodies to remove cellular debris, membrane proteins, and lipids.[1][2][3] In contrast, NDSB-201 is a non-detergent sulfobetaine, a zwitterionic compound that functions as a chemical chaperone to facilitate protein refolding, prevent aggregation, and improve the yield of soluble, active protein from denatured inclusion bodies.[4][5] While both are utilized in the overall process of purifying proteins from inclusion bodies, they are not direct competitors for the same step but rather complementary agents addressing different challenges.
Mechanism of Action
Triton X-100: This detergent works by solubilizing the bacterial cell membrane and hydrophobic contaminants, effectively "cleaning" the inclusion bodies without solubilizing the aggregated protein of interest.[2][3] Its primary role is to increase the purity of the inclusion body preparation before the solubilization and refolding steps.
NDSB-201: As a non-detergent chaperone, NDSB-201 has been shown to interact with folding intermediates, preventing their aggregation and stabilizing the native conformation of the protein.[6] It is typically added to the refolding buffer after the inclusion bodies have been washed and solubilized with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride. Its non-denaturing nature ensures that it does not disrupt the final folded structure of the protein.[5]
Performance Comparison
The following table summarizes the key characteristics and performance metrics of NDSB-201 and Triton X-100 in the context of inclusion body processing.
| Feature | NDSB-201 | Triton X-100 |
| Primary Function | Protein Refolding Chaperone, Aggregation Inhibitor | Inclusion Body Washing Agent |
| Chemical Nature | Non-Detergent Sulfobetaine (Zwitterionic) | Non-ionic Detergent |
| Mechanism | Stabilizes folding intermediates, prevents aggregation | Solubilizes cell membranes and contaminants |
| Typical Use Stage | Protein Refolding | Inclusion Body Washing |
| Impact on Protein Structure | Non-denaturing, promotes proper folding | Generally non-denaturing to the target protein in inclusion bodies |
| Removal | Easily removed by dialysis | Can be removed by washing or dialysis |
| Effect on Final Yield | Can significantly increase the yield of soluble, active protein | Improves purity of inclusion bodies, which can indirectly impact final yield |
Experimental Protocols
Standard Inclusion Body Washing Protocol with Triton X-100
This protocol outlines the common procedure for washing inclusion bodies to remove contaminants.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
-
Inclusion Body Collection: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.
-
First Wash: Resuspend the inclusion body pellet in a wash buffer containing Triton X-100 (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% (v/v) Triton X-100).[1][3]
-
Incubation and Centrifugation: Incubate the suspension for 20-30 minutes at room temperature with gentle agitation. Centrifuge at 10,000 x g for 15 minutes at 4°C and discard the supernatant.
-
Second Wash (Optional): Repeat the wash step with a buffer containing a lower concentration of Triton X-100 (e.g., 0.5%) or a buffer without detergent to remove residual Triton X-100.
-
Final Wash: Wash the pellet with a buffer without detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) to remove any remaining contaminants and Triton X-100.
-
Proceed to Solubilization: The washed inclusion body pellet is now ready for solubilization with denaturants like 8M urea or 6M guanidine hydrochloride.
Protein Refolding Protocol Incorporating NDSB-201
Following the solubilization of washed inclusion bodies, this protocol details the use of NDSB-201 to enhance protein refolding.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT).
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any insoluble material.
-
Refolding Buffer Preparation: Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM GSSG, 5 mM GSH) containing NDSB-201 at a concentration typically ranging from 0.1 M to 1 M. The optimal concentration should be determined empirically for each protein.
-
Rapid Dilution Refolding: Add the solubilized protein solution drop-wise into the refolding buffer containing NDSB-201 with gentle stirring. The final protein concentration should be low (typically 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.
-
Incubation: Incubate the refolding mixture at 4°C for 12-24 hours to allow the protein to refold.
-
Purification: Purify the refolded protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
Visualizing the Workflow
Caption: Inclusion body processing workflow.
The diagram above illustrates the distinct stages where Triton X-100 and NDSB-201 are typically employed in the process of obtaining active protein from inclusion bodies.
Logical Relationship of Reagents
Caption: Functional roles of Triton X-100 and NDSB-201.
This diagram clarifies the distinct functional roles of Triton X-100 in purification and NDSB-201 in facilitating proper protein folding.
Conclusion
NDSB-201 should not be viewed as a direct substitute for Triton X-100 in the inclusion body washing step. Instead, it represents a valuable tool for a subsequent, critical stage: the refolding of the solubilized protein. While Triton X-100 remains a standard for purifying inclusion bodies from cellular contaminants, the incorporation of NDSB-201 into the refolding buffer can significantly enhance the recovery of soluble, active, and correctly folded protein. For researchers aiming to maximize the yield and quality of their target protein from inclusion bodies, a combined strategy that utilizes Triton X-100 for washing and NDSB-201 for refolding is highly recommended.
References
- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 2. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NDSB-201: Maximizing Protein Functionality Post-Solubilization
For researchers, scientists, and drug development professionals, the challenge of solubilizing proteins without compromising their native function is a persistent hurdle. Non-Detergent Sulfobetaine 201 (NDSB-201) has emerged as a powerful tool in this arena, offering a non-denaturing environment for protein solubilization, refolding, and stabilization. This guide provides an objective comparison of NDSB-201 with other common solubilization agents, supported by experimental data, detailed protocols, and workflow visualizations to aid in practical application.
NDSB-201: A Profile of a Non-Denaturing Solubilizing Agent
NDSB-201, or 3-(1-Pyridinio)-1-propanesulfonate, is a zwitterionic compound that effectively prevents protein aggregation and aids in the renaturation of proteins, particularly those expressed as inclusion bodies in bacterial systems.[1] Unlike traditional detergents like CHAPS, NDSBs do not form micelles and are considered non-denaturing even at high concentrations.[1] Their short hydrophobic groups interact with hydrophobic regions on proteins, preventing the intermolecular interactions that lead to aggregation.[1] Key advantages of NDSB-201 include its high solubility in aqueous solutions, minimal impact on buffer pH, and easy removal through dialysis.[1]
Recent structural studies have illuminated a more specific mechanism of action. For the type II TGF-β receptor extracellular domain (TBRII-ECD), NDSB-201 was found to act as a "pharmacological chaperone."[2] It binds to a shallow, hydrophobic pocket on the protein surface, an interaction that stabilizes the correctly folded state and minimizes aggregation. This binding capability highlights that NDSB-201's benefits can extend beyond bulk solvent effects to specific, structure-stabilizing interactions.[2]
Performance Comparison: NDSB-201 vs. Alternatives
The efficacy of a solubilization or refolding additive is highly protein-dependent. While strong chaotropes like urea (B33335) and guanidine (B92328) hydrochloride are effective at solubilizing aggregates, they do so by denaturing the protein, making subsequent refolding a challenge. Milder additives like L-Arginine and NDSB-201 aim to preserve or facilitate the native structure.
The following tables summarize quantitative data from studies on various proteins, comparing the functional recovery achieved with NDSB-201 and other common agents.
| Table 1: Refolding of Type II TGF-β Receptor (TBRII-ECD) | |
| Refolding Additive | Relative Yield of Active Protein |
| Standard Buffer (PBS) | Baseline |
| 1 M NDSB-201 | ~3-fold higher than previously observed yields * |
| Low Concentration Urea | Effective, but efficiency drops sharply with increasing concentration |
| Data synthesized from a study optimizing refolding conditions for TBRII-ECD. The previous protocol involved urea solubilization.[2] |
| Table 2: Refolding of Hen Egg White Lysozyme (B549824) (HEWL) | |
| Refolding Additive | Recovery of Enzymatic Activity |
| Control (No Additive) | ~23% |
| 0.9 M L-Arginine | ~87% |
| Data from a study examining the effect of L-Arginine on the oxidative refolding of chemically denatured lysozyme.[3] |
| Table 3: General Protein Refolding Screen Outcomes | |
| Additive(s) | Observation |
| NDSB-201 & BMC * | Identified a positive synergistic interaction for the successful refolding of Cdc25A phosphatase, leading to diffraction-quality crystals.[4][5] |
| L-Arginine | Effectively suppresses aggregation driven by hydrophobic interactions but is less effective against aggregation caused by incorrect intermolecular disulfide bond formation. |
| Low Molarity Urea (~2 M) | Can suppress the formation of insoluble precipitates but may not prevent the formation of soluble oligomers.[6] |
| Bis-mercaptoacetamide cyclohexane |
Visualizing the Process
To better understand the application of NDSB-201, the following diagrams illustrate the experimental workflow and its proposed mechanism of action.
Caption: General workflow for protein solubilization and refolding using NDSB-201.
Caption: NDSB-201 interacts with folding intermediates, preventing aggregation.
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, incubation times, and buffer components for their specific protein of interest.
Protocol 1: Screening for Optimal NDSB-201 Concentration
This protocol is designed to identify the effective concentration range of NDSB-201 for improving the yield of a functional protein.
-
Preparation of Denatured Protein:
-
Solubilize purified inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT) to a final protein concentration of 10-20 mg/mL.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Centrifuge at >15,000 x g for 15 minutes to remove any remaining insoluble material. The supernatant is the denatured protein stock.
-
-
Preparation of Refolding Buffers:
-
Prepare a series of refolding buffers (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 2 mM reduced glutathione, 0.5 mM oxidized glutathione).
-
Aliquot the buffer and add NDSB-201 to final concentrations of 0 M (control), 0.25 M, 0.5 M, 0.75 M, and 1.0 M.
-
-
Refolding Reaction:
-
Initiate refolding by rapidly diluting the denatured protein stock 1:100 into each of the prepared refolding buffers. The final protein concentration should typically be in the range of 0.05-0.2 mg/mL.
-
Incubate the refolding reactions at 4°C for 24-48 hours without agitation.
-
-
Analysis:
-
After incubation, centrifuge the samples to pellet any aggregated protein.
-
Measure the protein concentration in the supernatant (e.g., using Bradford or BCA assay).
-
Perform a functional assay (e.g., enzyme kinetics, binding ELISA) on the soluble fraction from each condition to determine the concentration of NDSB-201 that yields the highest specific activity.
-
Protocol 2: Functional Assessment via Enzyme Kinetic Assay
This protocol describes how to assess the functionality of a solubilized and refolded enzyme.
-
Preparation of Refolded Enzyme:
-
Following the refolding protocol (e.g., Protocol 1), dialyze the soluble protein fraction against an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl) to remove NDSB-201 and other refolding components that might interfere with the assay. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
-
Enzyme Activity Assay:
-
Determine the concentration of the refolded protein.
-
Prepare a series of substrate concentrations in the assay buffer.
-
Initiate the reaction by adding a known amount of the refolded enzyme to each substrate concentration.
-
Measure the initial reaction velocity (v₀) by monitoring product formation or substrate depletion over time using a suitable method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).
-
Compare the specific activity (Vmax/[Enzyme]) of the protein refolded with NDSB-201 to that of a commercially available active standard or to protein refolded under control conditions (without NDSB-201). A higher specific activity indicates a more successful functional recovery.
-
Conclusion
NDSB-201 provides a valuable, non-denaturing approach to improve the yield of soluble, functional protein. While not a universal solution, it has demonstrated significant advantages over traditional chaotropes and can work synergistically with other additives. For proteins prone to aggregation during refolding, particularly those with accessible hydrophobic patches, NDSB-201 is a critical reagent to include in any screening matrix. By systematically evaluating its effect, researchers can significantly enhance the recovery of active protein, accelerating discovery and development timelines.
References
- 1. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 2. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions | Semantic Scholar [semanticscholar.org]
- 6. Cooperative effects of urea and L-arginine on protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Non-Detergent Sulfobetaines for Enhanced Protein Stability and Function
For researchers, scientists, and drug development professionals, the proper folding, solubilization, and crystallization of proteins are critical hurdles in the development of biologics and structural biology studies. Non-Detergent Sulfobetaines (NDSBs) have emerged as valuable tools to overcome these challenges. This guide provides a comparative analysis of different NDSBs, supported by experimental data, to aid in the selection of the optimal agent for specific applications.
Non-Detergent Sulfobetaines are a class of zwitterionic compounds characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. Unlike traditional detergents, their short hydrophobic groups prevent the formation of micelles, even at high concentrations, allowing them to solubilize and stabilize proteins without causing denaturation.[1][2] This unique property makes them ideal for a range of applications, including improving protein refolding yields, enhancing the extraction of membrane and cellular proteins, and facilitating the growth of high-quality protein crystals.
Comparative Performance of NDSBs in Protein Refolding
The efficiency of NDSBs in promoting the correct folding of proteins is a key application. Their proposed mechanism involves the prevention of aggregation of early folding intermediates and the stabilization of the natively folded state.[3][4] The chemical structure of the NDSB, particularly the nature of the hydrophobic group, plays a significant role in its effectiveness.
A study on the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD) provides a direct comparison between NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) and NDSB-256 (3-(1-Benzyldimethylammonio)propanesulfonate). The presence of aromatic moieties in both these compounds, a pyridinium (B92312) ring in NDSB-201 and a benzyl (B1604629) group in NDSB-256, was found to be more effective in promoting refolding compared to other NDSBs.[3] This is attributed to potential arene-arene interactions with aromatic amino acid residues on the protein surface, which can stabilize folding intermediates.[3]
| Non-Detergent Sulfobetaine | Chemical Name | Key Structural Feature | Relative Refolding Efficiency of TBRII-ECD (Normalized)[3] |
| NDSB-195 | 3-(Dimethylethylammonio)propanesulfonate | Alkyl hydrophobic group | (Data not available in the comparative study) |
| NDSB-201 | 3-(1-Pyridinio)-1-propanesulfonate | Pyridinium ring | ~3-fold increase over buffer alone |
| NDSB-211 | 3-[(2-Hydroxyethyl)dimethylammonio]propane-1-sulfonate | Hydroxylated alkyl group | (Data not available in the comparative study) |
| NDSB-256 | 3-(1-Benzyldimethylammonio)propanesulfonate | Benzyl group | ~3-fold increase over buffer alone |
Table 1: Comparison of NDSB Performance in Protein Refolding. This table summarizes the relative refolding efficiency of selected NDSBs for the model protein TBRII-ECD. NDSBs with aromatic functionalities demonstrated superior performance in this specific application.
Efficacy in Protein Solubilization and Extraction
NDSBs are effective agents for the solubilization of proteins from various cellular compartments, including membranes, without disrupting their native structure. Studies have shown that the addition of NDSBs can significantly increase the yield of extracted proteins. For instance, the use of NDSBs has been reported to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[1] Another study demonstrated up to a 100% increase in the yield of microsomal membrane proteins and proteins from lyophilized platelets with the addition of sulfobetaine-type solubilizing agents.[5]
The choice of NDSB for solubilization often depends on the specific protein and cellular context. While direct comparative quantitative data across a wide range of NDSBs for solubilization is limited in the reviewed literature, the general principle is that the amphiphilic nature of NDSBs facilitates the disruption of non-specific protein-protein interactions that lead to aggregation, thereby enhancing solubility.
Role as Additives in Protein Crystallization
The use of NDSBs as additives in crystallization screens can be pivotal in obtaining high-quality crystals suitable for X-ray diffraction. They are thought to function by preventing non-specific aggregation, which can inhibit crystal nucleation and growth, and by stabilizing the protein in a conformationally homogeneous state.[6]
In the case of TBRII-ECD, the addition of 50 mM NDSB-201 to the crystallization solution not only facilitated crystal growth but also accelerated the process, with crystals appearing in 2-3 days compared to 1-2 weeks without the additive.[3] X-ray crystallography of the resulting crystals revealed that NDSB-201 binds to a shallow hydrophobic pocket on the protein surface, further stabilizing the folded state.[3]
| Non-Detergent Sulfobetaine | Protein | Effect on Crystallization |
| NDSB-195 | Hen Egg-White Lysozyme | Enabled the growth of large, well-diffracting crystals where only amorphous precipitate was obtained in its absence.[7] |
| NDSB-201 | TBRII-ECD | Accelerated crystal growth and resulted in a protein-NDSB co-crystal structure.[3] |
Table 2: Examples of NDSB Application in Protein Crystallization. This table highlights successful applications of specific NDSBs in facilitating the crystallization of different proteins.
Experimental Protocols
On-Plate Protein Refolding Screen
This protocol is adapted from a study on the refolding of TBRII-ECD and can be used to screen for optimal refolding conditions, including the type and concentration of NDSBs.[3]
Materials:
-
Purified, denatured protein in a suitable buffer (e.g., 8 M urea).
-
Refolding buffers with varying concentrations of different NDSBs (e.g., 0-1 M).
-
96-well microplates.
-
ELISA or other activity assay reagents to quantify the correctly folded protein.
Procedure:
-
Prepare a series of refolding buffers in a 96-well plate, each containing a different NDSB at various concentrations.
-
Initiate refolding by diluting the denatured protein solution into the refolding buffers. A typical dilution factor is 1:100.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow for refolding.
-
After incubation, perform an assay to quantify the amount of correctly folded and active protein. For example, an ELISA can be used to detect a specific epitope present only in the native conformation.
-
Analyze the results to identify the NDSB and its concentration that yield the highest amount of active protein.
General Protein Solubilization Protocol
This protocol provides a general guideline for using NDSBs to enhance the solubilization of proteins from cellular extracts.
Materials:
-
Cell pellet or tissue sample.
-
Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors).
-
Stock solution of NDSB (e.g., 2 M in water).
-
Centrifuge.
-
Method for protein quantification (e.g., Bradford or BCA assay).
Procedure:
-
Resuspend the cell pellet or homogenize the tissue sample in lysis buffer.
-
Add the NDSB stock solution to the lysate to achieve the desired final concentration (typically 0.5-1 M).
-
Incubate the mixture on ice or at 4°C with gentle agitation for a specified time (e.g., 30-60 minutes).
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Quantify the protein concentration in the supernatant to determine the solubilization efficiency. Compare this to a control sample prepared without NDSB.
Protein Crystallization with NDSB Additives
This protocol outlines the use of NDSBs as additives in a vapor diffusion crystallization setup.
Materials:
-
Purified, concentrated protein solution.
-
Crystallization screening solutions.
-
Stock solution of the selected NDSB.
-
Crystallization plates (e.g., sitting or hanging drop).
Procedure:
-
Prepare the crystallization drops by mixing the protein solution with the crystallization screen solution in the appropriate ratio.
-
To a subset of these drops, add the NDSB stock solution to a final concentration typically ranging from 50 mM to 500 mM.
-
Set up the crystallization plates and incubate them under controlled temperature conditions.
-
Regularly monitor the drops for the formation of crystals.
-
Compare the crystal formation, size, and quality in drops with and without the NDSB additive to assess its effect.
Visualizing the Mechanism and Workflow
To better understand the role of NDSBs, the following diagrams illustrate their proposed mechanism of action and a typical experimental workflow for their comparative analysis.
Caption: Proposed mechanism of NDSB action in protein folding.
Caption: Experimental workflow for comparative analysis of NDSBs.
References
- 1. interchim.fr [interchim.fr]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Validating Protein Monomeric State Post-NDSB-201 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to ensure the monomeric state of a protein following treatment with the non-detergent sulfobetaine (B10348) NDSB-201, a variety of biophysical techniques can be employed. This guide provides a comparative overview of key methodologies, complete with experimental protocols and data presentation formats, to facilitate the selection of the most appropriate validation strategy.
NDSB-201 is a valuable chemical tool utilized to solubilize, stabilize, and prevent the aggregation of proteins.[1][2] As a zwitterionic, non-detergent sulfobetaine, it aids in the refolding and renaturation of proteins, particularly those expressed in bacterial systems or found in inclusion bodies.[1][3] Its mechanism can involve direct interaction with hydrophobic regions on a protein's surface, thereby stabilizing the folded, monomeric form and preventing protein-protein aggregation.[4][5] Following treatment, it is crucial to experimentally verify that the protein has indeed adopted a monomeric state. This guide compares several widely accepted techniques for this purpose.
Comparative Analysis of Validation Techniques
The choice of method for validating the monomeric state of a protein depends on factors such as the required resolution, sample consumption, and available instrumentation. Below is a comparison of four common techniques: Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC), and Native Polyacrylamide Gel Electrophoresis (Native-PAGE).
| Technique | Principle | Information Provided | Sample Requirement | Throughput | Resolution |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Elution volume/time relative to standards. | Low (µg-mg) | High | Moderate |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic radius (Rh) and polydispersity. | Low (µg) | High | Low |
| Analytical Ultracentrifugation (AUC) | Monitors sedimentation of macromolecules in a centrifugal field. | Sedimentation coefficient, molecular weight, and oligomeric state distribution. | Moderate (mg) | Low | High |
| Native-PAGE | Separation of folded proteins in a gel matrix based on size, shape, and charge. | Migration distance relative to standards. | Low (µg) | High | Low-Moderate |
Experimental Workflows and Protocols
A logical workflow for validating the monomeric state of a protein after NDSB-201 treatment is essential for obtaining reliable results.
Caption: Experimental workflow for monomeric state validation.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules elute earlier, while smaller molecules that can enter the pores of the resin have a longer path and elute later.
Experimental Protocol:
-
Column Selection: Choose a column with a fractionation range appropriate for the expected size of the monomeric protein.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein and the column. This buffer should ideally be the same as the final buffer used after NDSB-201 removal (e.g., via dialysis).
-
Standard Curve Generation: Run a set of protein standards with known molecular weights to generate a standard curve of elution volume versus the logarithm of molecular weight.
-
Sample Preparation: Prepare the NDSB-201-treated protein sample. It is crucial to remove NDSB-201 by dialysis or buffer exchange prior to SEC analysis, as it can interfere with the results.[1][3][6]
-
Analysis: Inject the protein sample onto the equilibrated SEC column and monitor the elution profile, typically by UV absorbance at 280 nm.
-
Data Interpretation: Compare the elution volume of the protein of interest to the standard curve to estimate its molecular weight. A single, sharp peak corresponding to the expected monomeric molecular weight is indicative of a monodisperse, monomeric sample.
Dynamic Light Scattering (DLS)
DLS measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles in solution. From this, the hydrodynamic radius (Rh) and the polydispersity of the sample can be determined.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute, dust-free sample of the NDSB-201-treated protein in a compatible buffer. Filtration (e.g., with a 0.22 µm filter) is critical to remove large aggregates and dust.
-
Instrument Setup: Set the laser wavelength, scattering angle, and temperature for the measurement.
-
Data Acquisition: Place the cuvette in the instrument and initiate data collection. The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations.
-
Data Analysis: The software will calculate the hydrodynamic radius and the polydispersity index (PDI). A low PDI (<0.2) and a hydrodynamic radius consistent with the expected size of the monomer indicate a homogenous, monomeric sample.
Analytical Ultracentrifugation (AUC)
AUC provides detailed information about the size, shape, and interactions of macromolecules in solution by monitoring their sedimentation in a strong centrifugal field. Sedimentation velocity experiments are particularly useful for resolving different oligomeric species.
Experimental Protocol:
-
Sample Preparation: Prepare the protein sample in a well-defined buffer. As with SEC, removal of NDSB-201 is recommended.
-
Cell Assembly: Load the sample and a reference buffer into the appropriate sectors of the AUC cell.
-
Centrifugation: Place the cell in the rotor and centrifuge at a high speed. The instrument's optical system (absorbance or interference) will monitor the movement of the sedimentation boundary over time.
-
Data Analysis: The sedimentation data is analyzed to determine the sedimentation coefficient (s). This value, along with the diffusion coefficient, can be used to calculate the molecular weight of the protein. The presence of a single species with a sedimentation coefficient corresponding to the monomeric molecular weight confirms the monomeric state.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE)
Native-PAGE separates proteins in their folded state based on a combination of their size, shape, and intrinsic charge.
Experimental Protocol:
-
Gel Preparation: Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.
-
Sample Preparation: Mix the NDSB-201-treated protein with a non-denaturing loading buffer. It is important to omit SDS and reducing agents.
-
Electrophoresis: Load the sample and a set of native molecular weight markers onto the gel and run the electrophoresis in a suitable non-denaturing running buffer.
-
Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.
-
Data Interpretation: The migration of the protein of interest is compared to that of the native molecular weight markers. A single band migrating at the expected molecular weight for the monomer suggests a monomeric state.[7]
Logical Relationship of Validation Steps
The following diagram illustrates the logical flow and decision-making process in validating the monomeric state of a protein.
Caption: Decision-making flowchart for monomeric state validation.
By employing a combination of these techniques, researchers can confidently validate the monomeric state of their protein of interest following NDSB-201 treatment, ensuring the quality and reliability of their downstream applications.
References
- 1. goldbio.com [goldbio.com]
- 2. Gold Biotechnology Inc NDSB-201 (Non-detergent sulfobetaine) 250 g, Quantity: | Fisher Scientific [fishersci.com]
- 3. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. researchgate.net [researchgate.net]
NDSB-201 vs. Arginine: A Comparative Guide to Suppressing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
The aggregation of proteins is a critical challenge in the development and manufacturing of biotherapeutics, often leading to loss of efficacy and potential immunogenicity. Small molecule additives are widely employed to mitigate this issue. This guide provides a comparative overview of two such additives: the non-detergent sulfobetaine (B10348) NDSB-201 and the amino acid L-arginine, focusing on their mechanisms of action and available supporting experimental data for suppressing protein aggregation.
At a Glance: Key Differences
| Feature | NDSB-201 | L-Arginine |
| Primary Mechanism | Acts as a pharmacological chaperone, binding to and stabilizing the native protein conformation.[1] | Employs multiple mechanisms including masking hydrophobic surfaces, blocking anionic side chains, and preferential exclusion from protein-protein encounter complexes.[2][3] |
| Mode of Action | Direct binding to hydrophobic pockets on the protein surface.[1] | Can act through both direct interaction with the protein surface and by altering the properties of the bulk solvent. |
| Specificity | Can exhibit protein-specific effects due to the requirement of a suitable binding pocket.[1] | Generally applicable to a wide range of proteins. |
Quantitative Performance Data
Table 1: Effect of NDSB-201 on the Yield of Active Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)
| Additive | Yield of Active TBRII-ECD | Reference |
| Control (No Additive) | Baseline | [1] |
| NDSB-201 | Up to threefold higher than control | [1] |
Table 2: Effect of L-Arginine Hydrochloride (L-ArgHCl) on the Aggregation of Reduced Denatured Lysozyme
| L-ArgHCl Concentration | Aggregation (Light Scattering at 600 nm) | Reference |
| 0 M | High | [4] |
| 0.05 M | Reduced | [4] |
| 0.1 M | Further Reduced | [4] |
| 0.15 M | Further Reduced | [4] |
| 0.2 M | Further Reduced | [4] |
| 0.25 M | Further Reduced | [4] |
| 0.4 M | Significantly Reduced | [4] |
Table 3: Effect of L-Arginine on the Aggregation Kinetics of Bovine Insulin
| L-Arginine Concentration | Increase in Lag Phase Duration | Reduction in Initial Growth Rate | Reference |
| Up to 500 mM | Up to 8-fold | Up to 20-fold | [5] |
Mechanisms of Action
NDSB-201: The Pharmacological Chaperone
NDSB-201, a non-detergent sulfobetaine, functions by directly binding to the protein of interest.[1] X-ray crystallography studies have shown that NDSB-201 can occupy shallow, hydrophobic pockets on the protein surface.[1] This interaction stabilizes the native, folded state of the protein, thereby preventing the exposure of aggregation-prone hydrophobic regions.[1] By acting as a "pharmacological chaperone," NDSB-201 can also facilitate the correct folding of proteins.[1]
Arginine: The Multifaceted Suppressor
The mechanism by which arginine suppresses protein aggregation is more complex and thought to involve several concurrent processes:
-
Masking Hydrophobic Surfaces : Arginine molecules can form clusters that present a hydrophobic surface, which in turn interacts with and masks the exposed hydrophobic patches on unfolded or partially folded proteins. This prevents protein-protein interactions that lead to aggregation.[6]
-
Blocking Anionic Side Chains : The guanidinium (B1211019) group of arginine can interact with negatively charged amino acid residues (aspartate and glutamate) on the protein surface.[3] This blockage prevents the formation of intermolecular salt bridges that can contribute to the formation of aggregation nuclei.[3]
-
Preferential Exclusion : Arginine can be preferentially excluded from the protein-protein encounter complex, which slows down the rate of protein association and aggregation.[7]
Experimental Protocols
A common method for assessing protein aggregation is through light scattering techniques, such as Dynamic Light Scattering (DLS).
General Experimental Workflow for Assessing Protein Aggregation using DLS:
Key Steps in a Typical DLS Experiment:
-
Sample Preparation : A solution of the protein of interest is prepared in a suitable buffer. The sample should be filtered to remove any pre-existing dust or large aggregates.[8]
-
Addition of Suppressor : The protein solution is incubated with varying concentrations of either NDSB-201 or arginine. A control sample without any additive is also prepared.
-
Induction of Aggregation : Aggregation is induced by applying a stressor, such as heat, pH change, or mechanical agitation.[9]
-
DLS Measurement : The samples are placed in a DLS instrument, and the light scattering intensity is monitored over time.[9] An increase in scattering intensity and the hydrodynamic radius of the particles indicates the formation of aggregates.[9]
-
Data Analysis : The data is analyzed to determine the lag time for aggregation and the rate of aggregate growth. The effectiveness of the suppressor is determined by its ability to increase the lag time and decrease the growth rate compared to the control.[5]
Conclusion
Both NDSB-201 and arginine are effective in suppressing protein aggregation, albeit through different primary mechanisms. NDSB-201 acts as a specific binder that stabilizes the native protein conformation, suggesting it may be particularly effective for proteins with a suitable binding site. Arginine, on the other hand, is a more general aggregation suppressor that works through a combination of interactions with the protein and modifications of the solvent environment.
The choice between NDSB-201 and arginine will depend on the specific protein, the nature of the aggregation problem, and the desired formulation conditions. For proteins where a specific binding site for NDSB-201 can be identified, it may offer a highly effective and targeted approach. Arginine's broader applicability makes it a valuable tool for a wider range of proteins and aggregation challenges. Further empirical studies are recommended to determine the optimal suppressor and concentration for any given biotherapeutic.
References
- 1. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Arginine on the Aggregation of Bovine Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Guardian of the Fold: Validating Protein Structural Integrity with NDSB-201
For researchers, scientists, and drug development professionals navigating the intricate world of protein crystallization, ensuring the structural integrity of the final crystal is paramount. Non-detergent sulfobetaines (NDSBs), particularly NDSB-201, have emerged as valuable tools in the crystallographer's arsenal. This guide provides a comprehensive comparison of NDSB-201 with other common crystallization additives, supported by experimental data, to validate its role in preserving the native conformation of proteins.
NDSB-201, a zwitterionic compound, has demonstrated a remarkable ability to enhance the solubilization, stability, and crystallization of proteins. Unlike traditional detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations. Their mechanism of action is attributed to their ability to interact with the protein surface, reducing aggregation and promoting proper folding.
NDSB-201 in Action: A Comparative Analysis
While a comprehensive, direct comparison of NDSB-201 with all classes of crystallization additives for a wide range of proteins is not extensively documented in a single study, we can synthesize findings from various sources to build a strong case for its efficacy.
One key advantage of NDSB-201 is its dual role as a folding agent and a crystallization additive.[1] Studies on the Type II TGF-β receptor extracellular domain (TBRII-ECD) have shown that NDSB-201 can increase the yield of active, correctly folded protein by up to threefold compared to refolding without the additive.[2] This inherent ability to stabilize the native protein structure before and during crystallization is a significant benefit over additives that solely act as precipitants.
X-ray crystallographic analysis of the TBRII-ECD in complex with NDSB-201 revealed that the additive binds to a specific hydrophobic pocket on the protein surface.[1][2] This interaction stabilizes the folded state and masks hydrophobic patches that could otherwise lead to aggregation.[1] This specific binding mechanism, facilitated by the pyridinium (B92312) ring of NDSB-201, offers a distinct advantage over non-specific additives.[2]
Furthermore, the use of NDSB-201 has been shown to accelerate crystal growth significantly. In the case of TBRII-ECD, crystals reached their full size in 2-3 days in the presence of NDSB-201, compared to 1-2 weeks without it.[2] This acceleration can be crucial for high-throughput structural biology projects.
| Additive Class | Example(s) | Mechanism of Action | Impact on Structural Integrity | Key Advantages | Potential Disadvantages |
| Non-Detergent Sulfobetaines | NDSB-201 , NDSB-256 | Shields hydrophobic surfaces, prevents aggregation, stabilizes native conformation through specific binding.[1][2] | High - actively promotes and preserves the correct fold.[1][2] | Dual role as folding and crystallization agent, accelerates crystal growth.[1][2] | Can sometimes remain bound in the final structure, potentially interfering with functional studies. |
| Salts | Ammonium Sulfate, Sodium Chloride | "Salting out" effect, reduces protein solubility by competing for water molecules. | Variable - can induce precipitation without ensuring conformational homogeneity. | High success rate for a wide range of proteins, well-established protocols. | Can sometimes lead to non-specific aggregation and may not be suitable for all proteins. |
| Polymers | Polyethylene Glycol (PEG) | Excluded volume effect, reduces the volume of solvent available to the protein, forcing association. | Can be variable; may trap non-native conformations or interfere with ligand binding in the crystal lattice. | Effective for a broad range of proteins, different molecular weights provide flexibility. | Can increase solution viscosity, potentially hindering crystal packing; may be present in the final structure. |
| Small Organic Molecules | MPD, Glycerol | Alter solvent properties (e.g., dielectric constant) to reduce protein solubility. | Generally good, but the mechanism is less specific than NDSB-201. | Can act as cryoprotectants, often used in combination with other precipitants. | Higher concentrations can sometimes have a denaturing effect. |
Experimental Protocols for Validating Structural Integrity
To rigorously validate the structural integrity of proteins crystallized with NDSB-201 or any other additive, a combination of biophysical techniques is essential.
X-ray Crystallography Data Quality Assessment
The ultimate validation of a crystallized protein's structure comes from the quality of the X-ray diffraction data.
Methodology:
-
Data Collection: Collect X-ray diffraction data from the protein crystal at a synchrotron source.
-
Data Processing: Process the diffraction images to obtain key statistics.
-
Analysis of Quality Indicators:
-
Resolution: The highest resolution at which diffraction spots can be reliably measured. Higher resolution indicates a more ordered crystal.
-
R-factors (Rwork and Rfree): Measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit.
-
Mosaicity: A measure of the spread of crystal lattice orientations. Lower mosaicity is indicative of a more perfect crystal.[3][4]
-
I/σ(I): The ratio of the intensity of a reflection to its uncertainty. A higher value signifies stronger and more reliable data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein in solution, both before and after crystallization (by re-dissolving the crystals).
Methodology:
-
Sample Preparation: Prepare a protein solution at a known concentration (typically 0.1-1 mg/mL) in a suitable buffer that is transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) using a spectropolarimeter.
-
Data Analysis: Deconvolute the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures. A comparison of the spectra of the protein before crystallization and after re-dissolving the crystal can confirm the preservation of the secondary structure.
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method to assess protein stability by measuring its melting temperature (Tm).
Methodology:
-
Sample Preparation: Mix the protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions.
-
Thermal Denaturation: Gradually increase the temperature of the sample in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.
-
Tm Determination: The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater protein stability. Comparing the Tm of the protein in the presence and absence of NDSB-201 can demonstrate its stabilizing effect.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the binding thermodynamics of a ligand to a protein. This is crucial for drug development professionals to ensure that the crystallized protein retains its functional binding properties.
Methodology:
-
Sample Preparation: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe.
-
Titration: Inject small aliquots of the ligand into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during the binding event.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This confirms that the protein in the crystallization condition is functionally active.
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and the relationships between different components, the following diagrams are provided.
Caption: Experimental workflow for validating protein structural integrity.
Caption: Logical comparison of NDSB-201 and alternative additives.
References
- 1. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. researchgate.net [researchgate.net]
case studies comparing protein yields with and without NDSB-201
For Researchers, Scientists, and Drug Development Professionals
The pursuit of high yields of soluble, correctly folded, and functional proteins is a cornerstone of biochemical research and pharmaceutical development. Protein aggregation during expression, purification, and refolding is a common obstacle that significantly reduces the final yield of active protein. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that can mitigate this issue. This guide provides a comparative analysis of protein yields obtained with and without the use of NDSB-201, a prominent member of this family.
The Role of NDSB-201 in Protein Folding
NDSB-201 is a zwitterionic compound that is not a detergent, meaning it does not form micelles and can be easily removed by dialysis.[1][2][3] Its primary function is to prevent protein aggregation and facilitate the renaturation of chemically or thermally denatured proteins.[4][5] NDSB-201 is thought to interact with hydrophobic regions on protein folding intermediates, thereby preventing the intermolecular interactions that lead to aggregation.[5] This allows a greater proportion of the protein molecules to achieve their native, soluble conformation, thus increasing the overall yield of the functional protein.
Case Study: Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)
A key study investigating the refolding of the extracellular domain of the type II TGF-β receptor (TBRII-ECD) provides compelling evidence for the efficacy of NDSB-201. The researchers found that the addition of NDSB-201 to the refolding buffer resulted in a yield of active TBRII-ECD that was up to threefold higher than previously observed without the additive.[6][7]
Table 1: Comparison of TBRII-ECD Protein Yield with and without NDSB-201
| Condition | Starting Material | Final Yield of Purified Protein | Yield Increase |
| Without NDSB-201 | Urea-solubilized protein | Variable, significantly lower | - |
| With 1 M NDSB-201 | 50 mg of urea-solubilized protein | 8 - 13 mg | Up to 3-fold |
This significant increase in yield highlights the potential of NDSB-201 to overcome bottlenecks in protein production, particularly for proteins prone to aggregation during refolding.
Other Case Studies and Considerations
While the TBRII-ECD case study provides strong quantitative evidence, the effectiveness of NDSB-201 can be protein-dependent.
-
Cdc25A: A study on the refolding of the protein Cdc25A identified a positive synergistic interaction between NDSB-201 and the reducing agent bis-mercaptoacetamide cyclohexane (B81311) (BMC). This combination led to the successful crystallization of the refolded protein, indicating a properly folded and stable conformation.[8]
-
Recombinant Three-Finger Proteins (rTFPs): In a study on rTFPs, NDSB-201 was found to increase the yield of the monomeric (correctly folded) species in initial refolding screens. However, the subsequent removal of NDSB-201 by dialysis led to protein precipitation.[4] This suggests that for some proteins, NDSB-201 may be required to maintain solubility even after refolding, or that alternative strategies for its removal need to be explored.
These examples underscore the importance of empirical testing to determine the optimal refolding conditions for each protein of interest.
Experimental Protocols
Below are detailed methodologies for protein refolding, both a general protocol and a specific one from the successful TBRII-ECD case study.
General Protocol for Protein Refolding from Inclusion Bodies using NDSB-201
This protocol provides a starting point for optimizing the refolding of a target protein using NDSB-201.
-
Inclusion Body Solubilization:
-
Resuspend purified inclusion bodies in a solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any remaining insoluble material.
-
-
Protein Refolding:
-
Prepare a refolding buffer containing NDSB-201. A typical starting concentration is 0.5-1.0 M NDSB-201 in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA). The buffer may also contain a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) and 0.2 mM oxidized glutathione) if the protein has disulfide bonds.
-
Rapidly dilute the solubilized protein into the refolding buffer. The dilution factor should be high enough (e.g., 1:20 to 1:100) to reduce the denaturant concentration and allow for proper folding. The final protein concentration in the refolding buffer is typically in the range of 10-100 µg/mL.
-
Incubate the refolding mixture at a controlled temperature (often 4°C) with gentle stirring for 12-48 hours.
-
-
Purification and Analysis:
-
Following refolding, concentrate the protein solution using an appropriate method (e.g., ultrafiltration).
-
Remove NDSB-201 and any remaining denaturant by dialysis or diafiltration against a suitable storage buffer.
-
Purify the refolded protein using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).
-
Analyze the purified protein for yield, purity (SDS-PAGE), and activity (functional assays).
-
Specific Protocol for Refolding of TBRII-ECD with NDSB-201
This protocol is adapted from the study by Kiessling and colleagues.[6]
-
Preparation of Urea-Solubilized Protein:
-
Start with purified inclusion bodies of the target protein (in this case, a thioredoxin-fused TBRII-ECD).
-
Solubilize the inclusion bodies in a buffer containing urea.
-
-
Optimized Refolding Conditions:
-
Prepare the refolding buffer: 75 mM Tris (pH 8.0), 1 M NDSB-201, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).
-
Dilute the urea-solubilized protein into the refolding buffer.
-
Incubate at 4°C for 40 hours.
-
-
Purification:
-
Following incubation, purify the refolded TBRII-ECD protein using appropriate chromatography methods to obtain the final product.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for protein refolding from inclusion bodies, comparing the process with and without the addition of NDSB-201.
Caption: Workflow comparing protein refolding with and without NDSB-201.
This guide demonstrates that NDSB-201 can be a valuable tool for increasing the yield of soluble and active proteins. However, its effectiveness is protein-specific, and optimization of refolding conditions is crucial for success. Researchers are encouraged to screen various concentrations of NDSB-201 and other additives to identify the optimal conditions for their protein of interest.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. goldbio.com [goldbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biorxiv.org [biorxiv.org]
- 5. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 6. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NDSB-201: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the non-detergent sulfobetaine, NDSB-201, ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals frequently utilize NDSB-201 as a crucial reagent for protein solubilization, refolding, and crystallization. While its utility in the lab is well-established, its hazardous nature necessitates strict adherence to proper disposal protocols to mitigate risks to personnel and the environment. This guide provides comprehensive, step-by-step instructions for the safe disposal of NDSB-201, alongside essential safety information and a detailed experimental protocol for its use.
Immediate Safety and Handling Precautions
NDSB-201 is classified as a hazardous substance and is known to be an irritant to the eyes, respiratory system, and skin. It is also harmful to aquatic organisms, making its proper disposal a critical environmental concern. All laboratory personnel handling NDSB-201 must be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle solid NDSB-201 and concentrated solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert, non-combustible absorbent, and place it in a sealed container for disposal. For major spills, evacuate the area and follow your institution's emergency procedures.
Quantitative Data Summary for NDSB-201
The following table summarizes the key quantitative properties of NDSB-201 for easy reference in a laboratory setting.
| Property | Value |
| Molecular Weight | 201.24 g/mol |
| Appearance | White crystalline powder |
| Purity | Typically ≥98% |
| Solubility in Water | Highly soluble (>2 M) |
| CAS Number | 15471-17-7 |
Detailed Experimental Protocol: Protein Refolding Using NDSB-201
This protocol provides a detailed methodology for a common application of NDSB-201 in protein biochemistry: the refolding of a denatured protein.
Objective: To refold a denatured protein to its native, functional state using NDSB-201 as a folding additive.
Materials:
-
Purified, denatured protein in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride)
-
NDSB-201 (solid)
-
Refolding Buffer Components:
-
Tris base
-
Reduced glutathione (B108866) (GSH)
-
Oxidized glutathione (GSSG)
-
-
Dialysis tubing and buffer
-
Sterile filtration apparatus (0.22 µm filter)
Procedure:
-
Preparation of Refolding Buffer: Prepare a chilled refolding buffer containing 75 mM Tris (pH 8.0), 1 M NDSB-201, 2 mM GSH, and 0.5 mM GSSG.[1] Ensure the NDSB-201 is fully dissolved. Sterile filter the buffer using a 0.22 µm filter.[1]
-
Initiation of Refolding: Slowly add the denatured protein solution dropwise into the chilled, stirring refolding buffer.[1] The final protein concentration should be approximately 0.1 mg/mL to minimize aggregation.[1]
-
Incubation: Continue stirring the solution at 4°C for 48 hours to allow for proper refolding.[1]
-
Concentration and Dialysis: Concentrate the refolded protein solution using an appropriate method, such as ultrafiltration.[1] Subsequently, dialyze the concentrated protein solution extensively against a suitable buffer (e.g., 20 mM Bis-Tris, pH 6.0) to remove the NDSB-201 and other small molecules.[1]
-
Purification and Analysis: Purify the refolded protein from any remaining misfolded species or aggregates using chromatography techniques, such as ion exchange or size exclusion chromatography. Analyze the purified protein for proper folding and activity using appropriate assays.
Step-by-Step Disposal Procedures for NDSB-201
The proper disposal of NDSB-201 and its associated waste is mandatory to ensure laboratory safety and environmental compliance. The following procedures should be followed diligently.
1. Solid NDSB-201 Waste:
-
Collection: Collect unused or expired solid NDSB-201 in a clearly labeled, sealed container. The original container is ideal.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "NDSB-201" or "3-(1-Pyridinio)-1-propanesulfonate".
-
Storage: Store the waste container in a designated, secure area for hazardous waste pickup, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid NDSB-201 in the regular trash.
2. Aqueous Solutions Containing NDSB-201:
-
Collection: Collect all aqueous waste containing NDSB-201, including experimental solutions and rinsates, in a dedicated, sealed, and compatible waste container.
-
Labeling: Label the container as "Hazardous Aqueous Waste containing NDSB-201". List the approximate concentration of NDSB-201 and any other hazardous components.
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before collection, unless this would cause a hazardous reaction.
-
Storage: Store the waste container in a designated satellite accumulation area, following all institutional guidelines.
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a certified hazardous waste vendor. Do not pour NDSB-201 solutions down the drain, as it is harmful to aquatic life.
3. Contaminated Labware and PPE:
-
Solid Waste: Items such as gloves, weigh boats, and absorbent pads that are contaminated with solid NDSB-201 should be placed in a sealed bag or container labeled "Solid Hazardous Waste contaminated with NDSB-201" and disposed of through the hazardous waste stream.
-
Sharps: Needles, syringes, or other sharps contaminated with NDSB-201 must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., water). The first two rinses must be collected as hazardous aqueous waste. The third rinse can typically be disposed of down the drain, but consult your local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of NDSB-201 waste.
References
Personal protective equipment for handling NDSB-201
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of NDSB-201, a non-detergent sulfobetaine (B10348) crucial for protein solubilization and stabilization.
This document provides immediate, essential safety protocols, detailed operational guidance, and disposal plans for NDSB-201. By adhering to these procedures, you can ensure a safe laboratory environment while effectively utilizing this chemical's unique properties in your research.
Immediate Safety and Handling Protocols
NDSB-201 is classified as a hazardous substance and requires careful handling to mitigate risks. It is known to cause serious eye irritation and may also lead to skin and respiratory system irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye contact and serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact and potential irritation. |
| Respiratory Protection | Dust respirator | To prevent inhalation of airborne particles. |
| Body Protection | Laboratory coat or protective clothing | To protect skin and clothing from contamination. |
Quantitative Safety Data
| Identifier | Value | Reference |
| GHS Classification | H319: Causes serious eye irritation | [1] |
| Oral LD50 (Rat) | > 5000 mg/kg | [1] |
Operational Plan: Storage and Spill Management
Proper storage and spill containment are critical for maintaining a safe laboratory environment.
-
Storage : Store NDSB-201 in a cool, dry, well-ventilated area.[1] Keep containers tightly sealed and protected from moisture, as the compound is hygroscopic.[2]
-
Minor Spills : In the event of a small spill, immediately clean the area using dry methods to avoid generating dust.[1] Ensure full PPE is worn during cleanup.[1] Place the spilled material into a sealed, labeled container for disposal.[1]
-
Major Spills : For larger spills, alert personnel in the vicinity and contact emergency responders.[1] Wear appropriate protective clothing and prevent the substance from entering drains or water courses.[1]
Experimental Protocol: Protein Renaturation from Inclusion Bodies
NDSB-201 is frequently used to aid in the refolding of proteins from inclusion bodies. The following is a detailed protocol for the renaturation of a GST-fusion protein expressed in E. coli.[3]
Materials
-
E. coli cell pellet containing the protein of interest within inclusion bodies
-
Lysis Buffer (50 mM Tris, pH 7.5, 250 mM NaCl, 1% Triton X-100, 5 mM DTT)
-
Denaturation Solution (6 M guanidine (B92328) HCl, 25 mM DTT, 50 mM Tris, pH 7.5)
-
Renaturation Solution (1 M NDSB-201, 0.2 M NaCl, 1 mM DTT, 50 mM Tris, pH 7.5)[3]
-
Dialysis Buffer (ddH₂O)
-
Glutathione (B108866) agarose
Procedure
-
Cell Lysis : Resuspend the bacterial pellet in Lysis Buffer. Lyse the cells through a cycle of freezing and thawing, followed by brief sonication.
-
Inclusion Body Isolation : Centrifuge the lysate to pellet the inclusion bodies.
-
Solubilization : Dissolve the inclusion body pellet in the Denaturation Solution and incubate at 4°C for 1 hour. Adjust the protein concentration to 1 µg/µL with the same solution.[3]
-
Renaturation : Rapidly dilute the solubilized protein sample with a tenfold volume of the Renaturation Solution.[3] Incubate the mixture at 4°C for 1 hour to allow for protein refolding.[3]
-
Dialysis : Dialyze the renatured protein sample against double-distilled water overnight at 4°C to remove the NDSB-201 and other small molecules.[3]
-
Purification : Concentrate the dialyzed sample and purify the refolded GST-fusion protein using glutathione agarose.[3]
Disposal Plan
As there are no specific disposal instructions for NDSB-201, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[1]
-
Waste Collection : Collect waste NDSB-201, including contaminated materials, in a clearly labeled, sealed, and compatible container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: 3-(1-Pyridinio)-1-propanesulfonate.
-
Storage of Waste : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of NDSB-201 down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
